Technical Documentation Center

1-Piperidin-4-ylazetidine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Piperidin-4-ylazetidine-3-carboxylic acid

Core Science & Biosynthesis

Foundational

1-Piperidin-4-ylazetidine-3-carboxylic acid chemical structure and properties

1-Piperidin-4-ylazetidine-3-carboxylic Acid: A Next-Generation Bicyclic Scaffold for Advanced Drug Discovery Executive Summary In modern medicinal chemistry, the drive to "escape flatland" has necessitated the transition...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1-Piperidin-4-ylazetidine-3-carboxylic Acid: A Next-Generation Bicyclic Scaffold for Advanced Drug Discovery

Executive Summary

In modern medicinal chemistry, the drive to "escape flatland" has necessitated the transition from planar, sp2-hybridized aromatic rings to complex, sp3-rich aliphatic scaffolds. As a Senior Application Scientist, I frequently evaluate novel building blocks that can optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 1-(Piperidin-4-yl)azetidine-3-carboxylic acid (and its bench-stable dihydrochloride salt) has emerged as a premier bifunctional building block. By fusing a flexible piperidine ring with a rigid, compact azetidine core, this scaffold provides highly defined exit vectors, superior aqueous solubility, and acts as an exceptional bioisostere for traditional piperazine or diamine linkers.

Structural Rationale & Physicochemical Profile

The architectural brilliance of 1-(piperidin-4-yl)azetidine-3-carboxylic acid lies in its dual-ring system. The azetidine-3-carboxylic acid moiety serves as a rigidified vector, while the piperidine ring at the N1 position of the azetidine provides a basic amine handle[1]. This structural arrangement fundamentally alters the basicity (pKa) and lipophilicity (LogP) of the molecule compared to simple acyclic diamines, mitigating bioactivation liabilities often seen with less hindered amines[2].

Table 1: Physicochemical and Identification Properties

PropertyFree BaseDihydrochloride Salt
CAS Registry Number 1179533-25-5[3]1179361-28-4[4]
Molecular Formula C9H16N2O2C9H18Cl2N2O2
Molecular Weight 184.24 g/mol 257.15 g/mol [4]
Topological Polar Surface Area (TPSA) 52.57 Ų[4]52.57 Ų (base equivalent)
Calculated LogP ~1.62[4]N/A (Ionic Salt)
Physical Form Viscous oil / Amorphous solidWhite to off-white crystalline powder

Conformational Dynamics & Medicinal Chemistry Utility

The utility of this building block is governed by its conformational dynamics. The piperidine ring predominantly adopts a chair conformation, projecting the azetidine substituent equatorially to minimize 1,3-diaxial interactions. The azetidine ring, inherently strained, locks the carboxylic acid into a highly predictable spatial orientation. This predictability is crucial when designing ligands for deep binding pockets or when engineering linkers for Proteolysis Targeting Chimeras (PROTACs).

StructuralLogic Core 1-(Piperidin-4-yl)azetidine- 3-carboxylic Acid Piperidine Piperidine Ring (Basic Amine Handle) Core->Piperidine N-Terminus Azetidine Azetidine Ring (Rigid Spacer) Core->Azetidine Core Linkage Carboxyl Carboxylic Acid (Amide Coupling Vector) Core->Carboxyl C-Terminus High Fsp3 & Solubility High Fsp3 & Solubility Piperidine->High Fsp3 & Solubility Defined Exit Vectors Defined Exit Vectors Azetidine->Defined Exit Vectors Library Enumeration Library Enumeration Carboxyl->Library Enumeration

Conformational vectors and functional utility of the bicyclic scaffold.

Synthetic Methodology & Causality

To utilize this scaffold effectively, one must understand its synthesis. The most robust, scalable route relies on the reductive amination of 1-Boc-piperidin-4-one with an ester-protected azetidine-3-carboxylic acid.

Protocol 1: Step-by-Step Synthesis of the Dihydrochloride Salt

This protocol is designed as a self-validating system; the precipitation in the final step inherently purifies the product, eliminating the need for tedious chromatography.

  • Reductive Amination (Core Assembly):

    • Action: Dissolve 1-Boc-piperidin-4-one (1.0 eq) and azetidine-3-carboxylic acid methyl ester (1.05 eq) in 1,2-dichloroethane (DCE). Add acetic acid (1.5 eq) and stir for 30 minutes.

    • Action: Introduce sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 0 °C.

    • Causality: NaBH(OAc)3 is explicitly chosen over NaBH4 because its electron-withdrawing acetate groups reduce its nucleophilicity. This ensures selective reduction of the transient iminium ion without over-reducing the starting ketone.

  • Saponification (Ester Hydrolysis):

    • Action: Isolate the intermediate via aqueous workup. Dissolve in a 3:1 mixture of THF:H2O. Add Lithium Hydroxide monohydrate (LiOH·H2O) (2.0 eq) and stir at ambient temperature for 4 hours.

    • Causality: LiOH is a mild base. It quantitatively hydrolyzes the methyl ester to the carboxylic acid without risking the cleavage of the Boc-protecting group or epimerization of the azetidine stereocenter.

  • Global Deprotection & Salt Formation:

    • Action: Acidify the mixture to pH 4, extract the Boc-protected acid into ethyl acetate, and dry.

    • Action: Resuspend the intermediate in anhydrous 1,4-dioxane. Add 4M HCl in dioxane (10.0 eq) and stir at room temperature for 12 hours.

    • Causality: The anhydrous acidic conditions cleanly cleave the Boc group. Because the resulting fully deprotected diamine is highly polar, it immediately precipitates out of the non-polar dioxane as a bis-hydrochloride salt (dihydrochloride). This precipitation drives the reaction to completion and self-purifies the final product[3].

Synthesis SM1 1-Boc-piperidin-4-one Step1 Reductive Amination (NaBH(OAc)3, DCE) SM1->Step1 SM2 Azetidine-3-carboxylic acid methyl ester SM2->Step1 Int1 Boc-Protected Methyl Ester Step1->Int1 Step2 Saponification (LiOH, THF/H2O) Int1->Step2 Int2 Boc-Protected Carboxylic Acid Step2->Int2 Step3 Deprotection (HCl in Dioxane) Int2->Step3 Product Target Compound (Dihydrochloride) Step3->Product

Synthetic workflow demonstrating the assembly and deprotection of the scaffold.

Integration into Advanced Modalities (PROTACs)

In targeted protein degradation, the linker is not merely a passive string; its rigidity and length dictate the formation of the ternary complex between the Target Protein of Interest (POI) and the E3 Ligase. 1-(Piperidin-4-yl)azetidine-3-carboxylic acid is an exceptional PROTAC linker component. The azetidine carboxylic acid allows for standard HATU/DIPEA mediated amide coupling to a POI ligand, while the secondary amine of the piperidine can be alkylated or acylated to attach the E3 ligase binder (e.g., a Cereblon or VHL ligand). This creates a rigidified, highly soluble spacer that resists oxidative metabolism better than standard PEG linkers[1][2].

PROTAC POI POI Ligand Coupling1 Amide Bond Formation (via Carboxylic Acid) POI->Coupling1 Linker Piperidinyl-Azetidine Linker (Rigidified Spacer) Coupling2 N-Alkylation / Amidation (via Piperidine NH) Linker->Coupling2 E3 E3 Ligase Ligand Coupling1->Linker Coupling2->E3

Integration pathway of the bicyclic scaffold into a PROTAC architecture.

Analytical Validation Protocols

To ensure the integrity of the dihydrochloride salt prior to library synthesis, rigorous analytical validation is required.

Protocol 2: LC-MS and NMR Validation Workflow
  • Sample Preparation: Due to the zwitterionic nature of the free base and the high polarity of the dihydrochloride salt, standard reverse-phase chromatography (C18) will result in poor retention. Dissolve 1 mg of the salt in 1 mL of H2O/Acetonitrile (95:5) with 0.1% Heptafluorobutyric acid (HFBA) as an ion-pairing agent.

  • LC-MS Analysis: Run on a polar-embedded or HILIC column. The expected mass for the free base [M+H]+ is m/z 185.1[4].

  • 1H-NMR (D2O): Dissolve 5 mg in D2O.

    • Causality for Solvent Choice: The dihydrochloride salt is insoluble in CDCl3. D2O ensures complete dissolution.

    • Key Signals: Look for the highly deshielded azetidine ring protons (multiplets around 4.0–4.5 ppm) and the distinct multiplet of the piperidine C4 methine proton (around 3.2–3.5 ppm). The absence of a massive singlet at 1.4 ppm confirms complete removal of the Boc group.

References

  • Esler, W. P., et al. "Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat." Chemical Research in Toxicology, ACS Publications, 2023. Available at:[Link]

  • Ji, Y., et al. "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, Semantic Scholar, 2018. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling of 1-(Piperidin-4-yl)azetidine-3-carboxylic Acid: A Technical Guide for Drug Discovery

Executive Summary In modern rational drug design, the premature attrition of lead compounds is frequently driven by poor pharmacokinetics rather than a lack of target affinity. To mitigate this, rigorous physicochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the premature attrition of lead compounds is frequently driven by poor pharmacokinetics rather than a lack of target affinity. To mitigate this, rigorous physicochemical profiling is deployed early in the discovery pipeline .

1-(Piperidin-4-yl)azetidine-3-carboxylic acid (often handled as its dihydrochloride salt, CAS: 1179361-28-4) is a conformationally constrained, highly polar building block. Featuring a secondary piperidine amine, a tertiary azetidine amine, and a carboxylic acid, this molecule exists as a complex zwitterion at physiological pH. Profiling such poly-ionizable compounds requires specialized analytical methodologies, as their net charge, lipophilicity, and solubility fluctuate dramatically across the gastrointestinal and systemic pH gradients.

This whitepaper provides an authoritative framework for the physicochemical characterization of 1-(Piperidin-4-yl)azetidine-3-carboxylic acid, detailing the causality behind experimental choices and providing self-validating protocols for pKa, LogD, and thermodynamic solubility.

Structural and In Silico Physicochemical Profile

Before initiating wet-lab assays, establishing a theoretical baseline is critical for defining the boundary conditions of the experiments (e.g., selecting the correct titrant concentrations or phase ratios). The table below summarizes the core properties of the compound.

Table 1: Quantitative Physicochemical Baseline

PropertyValueMechanistic Implication
Chemical Name 1-(Piperidin-4-yl)azetidine-3-carboxylic acidConformationally rigid spacer; replaces flexible alkyl chains.
CAS Number 1179361-28-4Refers to the dihydrochloride salt variant.
Molecular Formula C9H16N2O2 (Free base)Low molecular weight favors high ligand efficiency.
Molecular Weight 184.24 g/mol Well within Lipinski’s Rule of 5 (<500 Da).
Topological Polar Surface Area 52.57 ŲOptimal for membrane permeability (<140 Ų).
Predicted XLogP3 ~1.62Highly hydrophilic; suggests potential permeability challenges if actively effluxed.

Analytical Profiling Methodologies: The "Why"

Ionization Constants (pKa) via Potentiometric Titration

For a molecule with three ionizable centers, predictive software often fails to account for the electrostatic micro-environments created by the proximity of the azetidine and piperidine rings. Potentiometric titration is the gold standard here . By measuring the change in pH as a function of added titrant, we can precisely identify the inflection points corresponding to the dissociation of the carboxylic acid (pKa ~3.5) and the two basic amines (pKa ~7.5 and ~10.5).

Lipophilicity (LogD vs. LogP)

For zwitterions, LogP (the partition coefficient of the neutral, un-ionized species) is practically meaningless in a biological context. Instead, we measure LogD (the distribution coefficient at a specific pH, typically 7.4). The shake-flask method using an octanol/water system remains the most biomimetic approach, as octanol closely mimics the hydrogen-bonding characteristics of lipid bilayer membranes.

Thermodynamic Solubility

Kinetic solubility (often measured via DMSO dilution) overestimates solubility due to supersaturation and amorphous precipitation. Because 1-(Piperidin-4-yl)azetidine-3-carboxylic acid is intended as a structural core, its true crystalline solubility must be determined. Thermodynamic solubility assays ensure the system reaches a true solid-liquid equilibrium .

Experimental Workflows and Logical Relationships

Workflow A Compound Synthesis & LC-MS Purity Check B Potentiometric Titration (pKa Determination) A->B Step 1 C Shake-Flask Assay (LogD at pH 7.4) B->C Step 2 D Thermodynamic Solubility (Equilibrium at pH 7.4) B->D Step 3 E Permeability Assay (PAMPA / Caco-2) C->E Step 4 D->E Step 4

Fig 1: Sequential physicochemical profiling workflow for zwitterionic drug candidates.

Ionization pH2 pH2 pH7 Physiological pH (~7.4) Zwitterionic Form (Protonated Amines, Deprotonated COO-) pH2->pH7 Deprotonation of COOH (pKa1 ~3.5) pH10 pH10 pH7->pH10 Deprotonation of Amines (pKa2/3 ~7.5 - 10.5)

Fig 2: pH-dependent ionization states of 1-(Piperidin-4-yl)azetidine-3-carboxylic acid.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. Each protocol includes an internal control mechanism to ensure data integrity.

Protocol A: Multiplexed Potentiometric Titration (pKa)

Causality: We utilize 0.15 M KCl as the solvent to mimic the physiological ionic strength of blood plasma, ensuring the activity coefficients of the ions remain constant throughout the titration.

  • System Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mg of 1-(Piperidin-4-yl)azetidine-3-carboxylic acid in 10 mL of 0.15 M KCl solution. Purge the vessel with nitrogen gas for 5 minutes to displace dissolved CO₂ (which forms carbonic acid and skews baseline pH).

  • Titration Execution:

    • Add 0.1 M HCl to drop the starting pH to ~2.0 (fully protonating the molecule).

    • Titrate automatically with 0.1 M KOH in 0.05 mL increments.

    • Record the pH only when the signal drift is < 0.01 pH units/minute.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The peaks correspond to the equivalence points. Calculate the pKa at the half-equivalence volumes.

  • Self-Validation Step: Run a parallel titration of Labetalol (a known standard with pKa values of 7.4 and 9.3). If the standard deviates by >0.1 log units, recalibrate the electrode and repeat.

Protocol B: Shake-Flask LogD (pH 7.4)

Causality: 1-Octanol and water exhibit mutual solubility. If un-saturated solvents are used, the phase volumes will change during the experiment, rendering the concentration calculations inaccurate.

  • Solvent Saturation: Vigorously stir 1-octanol and 100 mM phosphate buffer (pH 7.4) together for 24 hours. Separate the phases.

  • Sample Spiking: Dissolve the compound in the pre-saturated aqueous buffer to a concentration of 100 µM.

  • Partitioning: Transfer 1 mL of the aqueous solution and 1 mL of the pre-saturated octanol into a glass vial.

  • Equilibration: Shake the vial at 300 RPM for 2 hours at 25 °C, followed by centrifugation at 3000 RPM for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration in each phase using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Self-Validation Step: Calculate the mass balance: (Coct​×Voct​)+(Caq​×Vaq​) must equal the initial mass spiked. A mass balance < 90% indicates compound degradation or adsorption to the glass vial.

Protocol C: Thermodynamic Aqueous Solubility

Causality: We utilize a 24-hour incubation period because zwitterionic crystals often undergo slow polymorphic transitions when exposed to aqueous media.

  • Solid Addition: Add 5 mg of the solid crystalline dihydrochloride salt to a 2 mL Eppendorf tube.

  • Buffer Addition: Add 1 mL of 100 mM phosphate buffer (pH 7.4). Ensure visible solid remains (indicating the solution is saturated).

  • Incubation: Shake at 25 °C for 24 hours.

  • Phase Separation: Centrifuge the suspension at 14,000 RPM for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 200 µL of filtrate to account for non-specific binding to the filter membrane.

  • Analysis: Dilute the filtrate 1:100 in mobile phase and analyze via HPLC-UV or LC-MS/MS against a standard calibration curve.

  • Self-Validation Step: Measure the pH of the final supernatant. Highly basic or acidic salts (like the dihydrochloride) can overwhelm the buffer capacity, shifting the pH. If the final pH is not 7.4 ± 0.1, the result is invalid for pH 7.4 solubility and the buffer strength must be increased.

References

  • Kerns, E. H. (2001). High throughput physicochemical profiling for drug discovery. Journal of Pharmaceutical Sciences, 90(11), 1838-1858.[Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53-71.[Link]

  • Avdeef, A., & Testa, B. (2002). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. Cellular and Molecular Life Sciences, 59(10), 1681-1689.[Link]

Foundational

1-Piperidin-4-ylazetidine-3-carboxylic Acid: Safety Data Sheet, Handling Guidelines, and Synthetic Applications in sp³-Enriched Drug Design

Executive Summary In modern medicinal chemistry, the drive to "escape from flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is a validated strategy to improve the solubility, target selectivity, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the drive to "escape from flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is a validated strategy to improve the solubility, target selectivity, and overall clinical success of drug candidates[1],[2]. 1-Piperidin-4-ylazetidine-3-carboxylic acid (typically handled as the dihydrochloride salt) is a highly versatile, sp³-rich bifunctional building block[3]. Featuring a rigid azetidine core linked to a basic piperidine ring, this scaffold provides a unique 3D spatial arrangement that disrupts molecular planarity while offering two orthogonal vectors for synthetic functionalization.

As a Senior Application Scientist, I have structured this technical whitepaper to provide not only the critical Safety Data Sheet (SDS) parameters but also the mechanistic causality behind its handling requirements and a self-validating protocol for its integration into complex drug scaffolds.

Physicochemical Profiling & Structural Rationale

Understanding the physicochemical properties of 1-piperidin-4-ylazetidine-3-carboxylic acid dihydrochloride is essential for predicting its behavior in both biological systems and synthetic workflows. The presence of two basic nitrogen atoms necessitates its isolation as a dihydrochloride salt to ensure bench stability[4].

PropertyValue
Chemical Name 1-Piperidin-4-ylazetidine-3-carboxylic acid dihydrochloride
CAS Registry Number 1179361-28-4[4]
Molecular Formula C₉H₁₈Cl₂N₂O₂ (Salt) / C₉H₁₆N₂O₂ (Free Base)
Molecular Weight 257.16 g/mol (Salt) / 184.24 g/mol (Free Base)
Topological Polar Surface Area (TPSA) 52.57 Ų[4]
LogP (Predicted) ~1.62[4]

Structural Rationale: The TPSA of 52.57 Ų[4] makes this scaffold highly favorable for oral bioavailability, falling well within the Lipinski and Veber limits. The piperidine nitrogen serves as a solubilizing basic center or a handle for reductive amination, while the azetidine-3-carboxylic acid moiety offers a sterically constrained, rigid vector for amide bond formation.

Core Safety Data Sheet (SDS) & Handling Guidelines

Handling this bifunctional building block requires strict adherence to safety and environmental controls. The guidelines below are driven by the chemical reactivity and physical state of the dihydrochloride salt.

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

  • Signal Word: Warning.

Engineering Controls & Personal Protective Equipment (PPE)
  • Respiratory Protection: Handling the dry powder poses an inhalation risk. Use an N95/P95 particulate respirator (US) or type P2 (EN 143) respirator cartridges if handling outside of a localized exhaust environment.

  • Hand Protection: Handle with nitrile gloves (minimum thickness 0.11 mm, breakthrough time > 480 mins). Causality: Nitrile provides excellent resistance to the residual HCl that may be present in the dihydrochloride salt matrix.

  • Eye Protection: Safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US).

Storage, Stability, & Handling Causality
  • Hygroscopicity & Deliquescence: The dihydrochloride salt of this compound is highly hygroscopic.

  • Handling Causality: Exposure to atmospheric moisture will cause the powder to absorb water and degrade into a sticky gum. More critically, absorbed water acts as a competing nucleophile in downstream amide coupling reactions, hydrolyzing activated ester intermediates (e.g., OAt esters) back to the unreactive carboxylic acid, severely depressing reaction yields.

  • Storage Protocol: Store at 2–8°C in a tightly sealed container. The primary container must be housed within a desiccator backfilled with an inert gas (Argon or Nitrogen). Allow the container to reach room temperature before opening to prevent condensation.

Spill Response

Do not use water for initial cleanup. Because the dihydrochloride salt is highly water-soluble, introducing aqueous solvents will spread the contamination. Sweep up mechanically using non-sparking tools, place in a sealed hazardous waste container, and wipe the residual area with a slightly damp, disposable cloth.

Synthetic Integration & Self-Validating Protocol

To maximize the utility of this sp³-enriched scaffold[1],[2], synthetic workflows typically involve sequential functionalization: first targeting the secondary amine of the piperidine ring, followed by the activation of the sterically hindered azetidine carboxylic acid.

Self-Validating Experimental Protocol: Sequential N-Alkylation and Amide Coupling

Step 1: Free-Basing and Reductive Amination

  • Procedure: Suspend 1-piperidin-4-ylazetidine-3-carboxylic acid 2HCl (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N -Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes. Add the target aldehyde (1.1 eq), followed by Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Stir at room temperature for 12 hours.

  • Causality for Reagent Selection:

    • DIPEA: Chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, while efficiently neutralizing the 2HCl salt to release the reactive secondary amine.

    • NaBH(OAc)₃: Selected over NaBH₄ because it is a mild reducing agent that selectively reduces the transient iminium ion without prematurely reducing the unreacted aldehyde to an alcohol.

  • Validation Checkpoint (IPC): Take a 5 µL reaction aliquot, dilute in 1 mL MeCN/H₂O, and analyze via LC-MS. The system is self-validating: Do not proceed to Step 2 until the Extracted Ion Chromatogram (EIC) shows the starting material mass ( m/z 185.1 [M+H]⁺ for the free base) is <5% by UV integration.

Step 2: Amide Coupling of the Azetidine Core

  • Procedure: To the validated crude mixture from Step 1, add the target primary amine (1.2 eq), followed by HATU (1.5 eq) and additional DIPEA (3.0 eq). Stir at room temperature for 4 hours.

  • Causality for Reagent Selection: The azetidine-3-carboxylic acid is sterically hindered. HATU is mandated here over standard carbodiimides (like EDC/HOBt) because the 7-aza-benzotriazole leaving group generated by HATU dramatically accelerates the acylation of the incoming amine, overcoming the steric barrier of the sp³-rich core.

  • Validation Checkpoint (IPC): Confirm the disappearance of the intermediate mass and the appearance of the final product mass via LC-MS before initiating aqueous workup.

Mechanistic Visualization

The following diagram illustrates the logical progression and self-validating nature of the synthetic workflow described above.

G A 1-Piperidin-4-ylazetidine- 3-carboxylic acid 2HCl B Neutralization (DIPEA, 3.0 eq) A->B Release free base C Reductive Amination (Aldehyde, NaBH(OAc)3) B->C N-Alkylation D Validation Checkpoint (LC-MS: m/z[M+H]+) C->D IPC Monitoring E Amide Coupling (Amine, HATU, DIPEA) D->E Proceed if SM < 5% F Final sp³-Enriched Target Scaffold E->F COOH Activation

Figure 1: Self-validating synthetic workflow for 1-Piperidin-4-ylazetidine-3-carboxylic acid.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from flatland: increasing saturation as an approach to improving clinical success." PubMed / National Institutes of Health (NIH). URL:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752-6756. ACS Publications. URL:[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 1-Piperidin-4-ylazetidine-3-carboxylic acid

Application Note: Synthesis and Isolation of 1-(Piperidin-4-yl)azetidine-3-carboxylic Acid Dihydrochloride Introduction & Strategic Rationale The integration of highly polar, conformationally restricted diamine scaffolds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of 1-(Piperidin-4-yl)azetidine-3-carboxylic Acid Dihydrochloride

Introduction & Strategic Rationale

The integration of highly polar, conformationally restricted diamine scaffolds like 1-(piperidin-4-yl)azetidine-3-carboxylic acid (CAS 1179361-28-4) is a cornerstone strategy in modern drug discovery [1]. These motifs act as rigidified bioisosteres for flexible alkyl amines, enhancing target affinity while modulating physicochemical properties such as topological polar surface area (TPSA) and metabolic stability.

Mechanistic Design of the Protocol: Direct reductive amination of unprotected azetidine-3-carboxylic acid with 1-Boc-4-piperidone often results in a highly water-soluble zwitterionic intermediate that is notoriously difficult to isolate via standard liquid-liquid extraction. To engineer a self-validating and scalable system , this protocol utilizes a three-step sequence starting from the methyl ester.

  • Reductive Amination: Utilizing sodium triacetoxyborohydride (STAB) ensures chemoselective reduction of the intermediate iminium ion over the starting ketone [2].

  • Saponification: Mild hydrolysis using LiOH prevents degradation of the azetidine ring.

  • Anhydrous Deprotection: Cleaving the Boc group with anhydrous HCl in dioxane directly precipitates the final product as a highly pure dihydrochloride salt, bypassing the need for complex reverse-phase chromatography [1].

Reaction Pathway Visualization

Synthesis A Methyl azetidine-3-carboxylate HCl C Methyl 1-(1-Boc-piperidin-4-yl) azetidine-3-carboxylate A->C NaBH(OAc)3, Et3N DCE, 25°C B 1-Boc-4-piperidone B->C D 1-(1-Boc-piperidin-4-yl) azetidine-3-carboxylic acid C->D LiOH·H2O THF/H2O, 25°C E 1-(Piperidin-4-yl)azetidine- 3-carboxylic acid • 2HCl D->E 4M HCl/Dioxane 25°C

Fig 1: Three-step synthetic workflow for 1-(piperidin-4-yl)azetidine-3-carboxylic acid 2HCl.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

PhaseReagent / MaterialMW ( g/mol )EquivalentsAmountRole
1 Methyl azetidine-3-carboxylate HCl151.601.001.52 gLimiting Reagent
1 1-Boc-4-piperidone199.251.052.09 gElectrophile
1 Triethylamine (Et₃N)101.191.201.67 mLFree-basing agent
1 Sodium triacetoxyborohydride (STAB)211.941.503.18 gReducing Agent
2 Lithium hydroxide monohydrate41.962.000.84 gSaponification base
3 4M HCl in Dioxane36.4610.025.0 mLDeprotection/Salt formation

Step-by-Step Experimental Protocol

Phase 1: Reductive Amination

Objective: Formation of Methyl 1-(1-Boc-piperidin-4-yl)azetidine-3-carboxylate.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend methyl azetidine-3-carboxylate hydrochloride (1.52 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL) under a nitrogen atmosphere.

  • Free-basing: Add triethylamine (1.67 mL, 12.0 mmol) dropwise at 0 °C. Stir for 15 minutes to liberate the free amine.

  • Iminium Formation: Add 1-Boc-4-piperidone (2.09 g, 10.5 mmol) in one portion. Allow the reaction to warm to room temperature (25 °C) and stir for 1 hour. Expert Insight: Pre-forming the iminium ion prior to the addition of the hydride source drastically reduces the formation of the 1-Boc-piperidin-4-ol byproduct. [3]

  • Reduction: Cool the mixture back to 0 °C. Add STAB (3.18 g, 15.0 mmol) portion-wise over 10 minutes to manage the mild exotherm.

  • Completion & Workup: Stir the reaction at room temperature for 12 hours. Quench the reaction by carefully adding saturated aqueous NaHCO₃ (30 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 × 20 mL).

  • Isolation: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester as a viscous pale-yellow oil. (Proceed to Phase 2 without further purification).

Phase 2: Ester Saponification

Objective: Hydrolysis to 1-(1-Boc-piperidin-4-yl)azetidine-3-carboxylic acid.

  • Solvation: Dissolve the crude ester from Phase 1 in a solvent mixture of THF (20 mL) and deionized water (10 mL).

  • Hydrolysis: Add lithium hydroxide monohydrate (0.84 g, 20.0 mmol) to the solution. Stir vigorously at room temperature for 4–6 hours. Reaction progress can be monitored by TLC (staining with ninhydrin).

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Cool the remaining aqueous solution to 0 °C and carefully acidify to pH ~4-5 using 1M aqueous citric acid.

  • Extraction: Extract the resulting zwitterionic/acidic intermediate with a mixture of Chloroform/Isopropanol (3:1, v/v) (3 × 30 mL). Dry the combined organics over Na₂SO₄ and concentrate to afford the Boc-protected acid as a white solid.

Phase 3: Boc-Deprotection and Salt Precipitation

Objective: Isolation of 1-(Piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride.

  • Deprotection: Suspend the solid from Phase 2 in anhydrous dichloromethane (10 mL). Place the flask in a water bath at 20 °C.

  • Cleavage: Slowly add 4M HCl in Dioxane (25.0 mL, 100 mmol). The solid will initially dissolve, followed by the rapid evolution of CO₂ and isobutylene gas.

  • Precipitation: Stir the mixture for 3 hours at room temperature. As the Boc group is cleaved, the highly polar dihydrochloride salt will precipitate out of the non-polar solvent system, driving the reaction to completion and self-purifying the product.

  • Filtration: Filter the resulting dense white precipitate through a sintered glass funnel (medium porosity). Wash the filter cake thoroughly with cold diethyl ether (2 × 15 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to afford 1-(piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride as a highly pure, hygroscopic white powder.

References

  • RSC Advances. "Recent advances in synthetic facets of immensely reactive azetidines". Royal Society of Chemistry, 2017. Available at:[Link]

  • The Journal of Organic Chemistry. "A Single-Step Synthesis of Azetidine-3-amines". American Chemical Society, 2020. Available at:[Link]

Application

amide bond coupling techniques using 1-Piperidin-4-ylazetidine-3-carboxylic acid

An In-Depth Guide to Amide Bond Coupling with 1-Piperidin-4-ylazetidine-3-carboxylic Acid Introduction: Navigating the Challenges of a Novel Scaffold In the landscape of medicinal chemistry and drug development, the use...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Amide Bond Coupling with 1-Piperidin-4-ylazetidine-3-carboxylic Acid

Introduction: Navigating the Challenges of a Novel Scaffold

In the landscape of medicinal chemistry and drug development, the use of conformationally constrained amino acid analogues is a powerful strategy for designing potent and selective therapeutics. 1-Piperidin-4-ylazetidine-3-carboxylic acid emerges as a significant building block, offering a rigid, three-dimensional scaffold that can precisely orient pharmacophoric elements. Its unique structure, featuring a fused azetidine-piperidine system, presents distinct synthetic challenges for a reaction as fundamental as amide bond formation.

The primary hurdles in utilizing this scaffold are twofold:

  • Steric Hindrance: The carboxylic acid at the 3-position of the azetidine ring is sterically encumbered by the bulky piperidine substituent. This bulk can significantly slow down the kinetics of amide bond formation, often leading to low yields with standard coupling protocols.[1]

  • Basicity of the Piperidine Nitrogen: The tertiary amine of the piperidine ring (pKa ~9-10) can act as a competing base, potentially neutralizing reagents or catalyzing unwanted side reactions.

This guide provides a detailed exploration of robust and efficient amide bond coupling techniques tailored for this challenging substrate. We will delve into the mechanistic rationale behind reagent selection, offer detailed, field-tested protocols, and provide a comprehensive framework for troubleshooting and optimization.

Pillar 1: Mechanistic Insights & Strategic Reagent Selection

The formation of an amide bond is a dehydration reaction that is kinetically slow and requires the activation of the carboxylic acid.[2] The choice of coupling reagent is paramount and should be guided by the substrate's steric and electronic properties. For 1-Piperidin-4-ylazetidine-3-carboxylic acid, high-reactivity reagents that can overcome steric barriers and minimize side reactions are essential.

Uronium/Aminium-Type Reagents: The Gold Standard for Difficult Couplings

Uronium- and aminium-based reagents are renowned for their high efficiency, rapid reaction rates, and ability to suppress racemization, making them the primary choice for sterically demanding couplings.[3][4]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is arguably the most powerful and widely used coupling reagent for challenging substrates.[5] Its efficacy stems from the formation of a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance (the "7-aza effect"), which accelerates the subsequent aminolysis step, making it superior to its benzotriazole-based analogue, HBTU.[6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium reagent, COMU offers performance comparable or superior to HATU with significant practical advantages.[7][8] It is based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) as the leaving group, which makes it non-explosive and less allergenic than benzotriazole-based reagents.[8][9] Furthermore, its byproducts are water-soluble, greatly simplifying purification, especially in solution-phase synthesis.[10] A distinct color change during the reaction also provides a convenient visual indicator of progress.[7]

Carbodiimide-Based Reagents: A Classic Approach Requiring Optimization

Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , are cost-effective and widely used. They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] However, this intermediate is unstable and prone to racemization and side reactions. Therefore, the use of an additive is mandatory.[12][13]

  • Additives (HOBt, Oxyma): Additives like HOBt (1-Hydroxybenzotriazole) or, more preferably, its safer alternative Oxyma , intercept the O-acylisourea to form a more stable and selective active ester.[11][14] This two-step process enhances coupling efficiency and significantly suppresses racemization. While effective, this method may require longer reaction times or elevated temperatures for a substrate as hindered as 1-Piperidin-4-ylazetidine-3-carboxylic acid.

Pillar 2: Validated Experimental Protocols

The following protocols are designed as robust starting points for the successful coupling of 1-Piperidin-4-ylazetidine-3-carboxylic acid with a primary or secondary amine. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the primary approach due to its high reliability with sterically hindered substrates.[3][4]

Materials:

  • 1-Piperidin-4-ylazetidine-3-carboxylic acid (1.0 equiv)

  • Amine component (1.1 - 1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-Piperidin-4-ylazetidine-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Pre-activation: Stir the mixture at 0 °C for 5-10 minutes. This step is crucial for forming the reactive HOAt ester before the amine is introduced.[6]

  • Add the amine component (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting reagent is observed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1N HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: The Modern & Safe Approach using COMU

This protocol offers a highly efficient and safer alternative to HATU, with the added benefit of easier purification.[7][9]

Materials:

  • 1-Piperidin-4-ylazetidine-3-carboxylic acid (1.0 equiv)

  • Amine component (1.1 equiv)

  • COMU (1.1 equiv)

  • DIPEA (2.0 - 2.5 equiv)

  • Anhydrous DMF or Acetonitrile (CH₃CN)

Procedure:

  • To a dry round-bottom flask, add 1-Piperidin-4-ylazetidine-3-carboxylic acid (1.0 equiv), the amine component (1.1 equiv), and COMU (1.1 equiv).

  • Dissolve the components in anhydrous DMF or CH₃CN.

  • Cool the solution to 0 °C.

  • Add DIPEA (2.0 equiv) dropwise. A yellow color should develop upon addition of the base.[7]

  • Allow the reaction to warm to room temperature and stir for 1-6 hours. The yellow color will typically fade as the reaction proceeds to completion.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with water or brine. The water-solubility of COMU byproducts often allows for a simplified aqueous work-up.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: The Classic Carbodiimide Method using EDC/Oxyma

This protocol provides a cost-effective option, though it may require more optimization for this specific substrate.

Materials:

  • 1-Piperidin-4-ylazetidine-3-carboxylic acid (1.0 equiv)

  • Amine component (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • Oxyma (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a dry round-bottom flask, add 1-Piperidin-4-ylazetidine-3-carboxylic acid (1.0 equiv), the amine component (1.1 equiv), and Oxyma (1.2 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If using DCM, wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • If using DMF, perform an extractive work-up as described in Protocol 1.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Pillar 3: Data-Driven Optimization & Troubleshooting

Success in coupling challenging substrates often lies in systematic optimization and troubleshooting.

Comparative Data of Recommended Reagents
FeatureHATUCOMUEDC/Oxyma
Reactivity Very High[3]Very High[9]Moderate to High[11]
Racemization Risk Very Low[4]Very Low[10]Low (with Oxyma)[12]
Byproduct Removal ChromatographyEasy (Water Soluble)[7][10]Easy (Water Soluble)[11]
Safety Profile Potential explosive/allergenic risk[8]Excellent safety profile[7][8]Good safety profile
Reaction Monitoring TLC/LC-MSVisual (Color Change)[7] & TLC/LC-MSTLC/LC-MS
Relative Cost HighHighLow
Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Work-up cluster_purification 4. Purification prep_acid Weigh Acid (1.0 eq) & Coupling Reagent (1.1 eq) dissolve Dissolve Acid & Reagent prep_acid->dissolve prep_amine Prepare Amine (1.1 eq) solution add_amine Add Amine prep_amine->add_amine prep_solvent Use Anhydrous Solvent (e.g., DMF) prep_solvent->dissolve cool Cool to 0 °C dissolve->cool add_base Add Base (e.g., DIPEA) cool->add_base preactivate Pre-activation (5-10 min for HATU) add_base->preactivate preactivate->add_amine react Stir at RT (1-24h) add_amine->react monitor Monitor by TLC / LC-MS react->monitor workup Aqueous Work-up (Acid/Base/Brine Washes) monitor->workup dry Dry (Na₂SO₄) & Concentrate workup->dry purify Flash Column Chromatography dry->purify characterize Characterize Pure Product (NMR, MS) purify->characterize

Caption: A generalized workflow for amide coupling reactions.

Troubleshooting Decision Tree

If a reaction is not proceeding as expected, this logical guide can help identify and solve the issue.

G start Reaction Stalled or Low Yield? q1 Are starting materials consumed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is significant byproduct formation observed? a1_yes->q2 sol_no_1 1. Check reagent quality (HATU/COMU can degrade). 2. Ensure solvent is truly anhydrous. 3. Increase base stoichiometry (to 3.0 eq). 4. Increase temperature (e.g., to 40-50 °C). a1_no->sol_no_1 a2_yes Yes q2->a2_yes a2_no No (Likely simple low conversion) q2->a2_no sol_yes_1 Possible Guanidinylation (HATU): - Use pre-activation. - Avoid excess HATU (use 1.05 eq). Possible Dimerization: - Use dilute conditions (~0.05 M). a2_yes->sol_yes_1 sol_no_2 Re-run reaction with a stronger coupling reagent (EDC -> HATU) or for a longer duration. a2_no->sol_no_2

Caption: A decision tree for troubleshooting common coupling issues.

References

  • Iris Biotech GmbH. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Chemical Reviews, 97(6), 2243-2266. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Kandagadla, B., & Sivan, S. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(42), 4749-4752. [Link]

  • Sharma, A., & Kumar, P. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1133-1146. [Link]

  • Li, H., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 13(1), 16-19. [Link]

  • Handa, S. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Nature Communications, 14(1), 1121. [Link]

  • Westin, J. Synthesis of Amides. Organic Chemistry. [Link]

Sources

Method

Application Note: Scale-Up Synthesis of 1-Piperidin-4-ylazetidine-3-carboxylic Acid

Executive Summary 1-Piperidin-4-ylazetidine-3-carboxylic acid (often isolated as its dihydrochloride salt, CAS: 1179361-28-4) is a highly polar, sp³-rich bifunctional heterocycle increasingly utilized in modern drug disc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Piperidin-4-ylazetidine-3-carboxylic acid (often isolated as its dihydrochloride salt, CAS: 1179361-28-4) is a highly polar, sp³-rich bifunctional heterocycle increasingly utilized in modern drug discovery as a rigidified piperazine bioisostere. Scaling up the synthesis of this zwitterionic building block presents unique challenges, particularly concerning chemoselectivity, exotherm management, and the isolation of highly water-soluble intermediates.

This application note details a robust, field-proven two-stage scale-up protocol. By leveraging a highly selective reductive amination followed by an anhydrous acidic deprotection, this self-validating workflow ensures high atom economy, avoids chromatographic purification, and consistently delivers >98% purity at the kilogram scale.

Retrosynthetic Strategy & Process Logic

The most efficient route to 1-piperidin-4-ylazetidine-3-carboxylic acid avoids direct alkylation, which is prone to over-alkylation and poor yield. Instead, a reductive amination strategy is employed, coupling azetidine-3-carboxylic acid with N-Boc-4-piperidone.

Causality in Reagent Selection:
  • Sodium Triacetoxyborohydride (STAB): STAB is selected over Sodium Cyanoborohydride (NaCNBH₃) to eliminate the generation of highly toxic hydrogen cyanide gas during aqueous workup—a critical safety mandate for scale-up [1]. Furthermore, STAB exhibits superior chemoselectivity for iminium ions over unreacted ketones, preventing the reduction of N-Boc-4-piperidone to the corresponding alcohol.

  • Anhydrous HCl in Dioxane/Isopropanol: For the subsequent Boc deprotection, anhydrous HCl is chosen over Trifluoroacetic acid (TFA). TFA generates hygroscopic salts that complicate crystallization and require downstream ion-exchange chromatography. Anhydrous HCl directly precipitates the target compound as a highly crystalline, easily filterable dihydrochloride salt [2].

SynthesisRoute SM1 Azetidine-3-carboxylic acid (1.05 eq) Step1 Reductive Amination (STAB, THF/AcOH) SM1->Step1 SM2 N-Boc-4-piperidone (1.00 eq) SM2->Step1 Int N-Boc Intermediate (Organic Soluble) Step1->Int >85% Yield Step2 Boc Deprotection (4M HCl/Dioxane) Int->Step2 Prod 1-Piperidin-4-ylazetidine- 3-carboxylic acid 2HCl Step2->Prod >95% Yield

Fig 1: Two-stage synthetic workflow for 1-Piperidin-4-ylazetidine-3-carboxylic acid synthesis.

Detailed Scale-Up Protocols

Stage 1: Reductive Amination (Synthesis of N-Boc Intermediate)

Objective: Maximize iminium formation while controlling the exothermic reduction phase.

Step-by-Step Methodology:

  • Reactor Charging: To a clean, dry 20 L jacketed glass reactor under N₂ atmosphere, charge N-Boc-4-piperidone (1.00 kg, 5.02 mol, 1.0 eq) and Azetidine-3-carboxylic acid (0.53 kg, 5.27 mol, 1.05 eq).

  • Solvent & Catalyst Addition: Add anhydrous Tetrahydrofuran (THF) (10.0 L, 10 vol). Begin agitation at 250 rpm. Add Glacial Acetic Acid (0.45 kg, 7.53 mol, 1.5 eq) dropwise over 15 minutes.

    • Mechanistic Insight: Acetic acid serves a dual purpose: it aids in the dissolution of the zwitterionic azetidine and catalyzes the formation of the intermediate iminium ion [1].

  • Iminium Formation: Stir the suspension at 20°C for 2 hours. The mixture will transition to a pale yellow, nearly homogenous solution.

  • Exotherm Control (Critical Step): Cool the reactor jacket to 0°C. Ensure the internal temperature (T_int) drops below 5°C.

  • Reductant Addition: Charge Sodium Triacetoxyborohydride (STAB) (1.60 kg, 7.53 mol, 1.5 eq) in 5 equal portions over 2 hours.

    • Process Control: Maintain T_int < 15°C. Rapid addition will cause a thermal runaway and promote the formation of the undesired piperidinol byproduct.

  • Reaction Maturation: Warm the reactor to 20°C and stir for 12 hours.

  • In-Process Control (IPC): Sample the reaction mixture. Quench with NaHCO₃ and extract with EtOAc. Analyze via HPLC (UV 210 nm). Proceed only if N-Boc-4-piperidone conversion is >98%.

  • Workup: Cool to 5°C. Slowly quench with 10% aqueous NaHCO₃ (5.0 L) to neutralize acetic acid and destroy unreacted STAB. Extract the aqueous layer with Ethyl Acetate (3 x 5.0 L). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc intermediate as a viscous off-white oil. (Expected yield: ~1.21 kg, 85%).

ProcessControl Start Stage 1 Initiation (Iminium Formed) Temp Cool Reactor (T_int < 5°C) Start->Temp Reagent STAB Addition (5 Portions, T_int < 15°C) Temp->Reagent Monitor IPC: HPLC Analysis (After 12h at 20°C) Reagent->Monitor Decision Conversion > 98%? Monitor->Decision Quench Aqueous Quench (10% NaHCO3) Decision->Quench Yes Wait Continue Stirring (+2 hr) Decision->Wait No Wait->Monitor

Fig 2: Critical Process Parameter (CPP) logic tree for the reductive amination step.

Stage 2: Boc Deprotection & Salt Isolation

Objective: Cleave the Boc protecting group and isolate the product directly via crystallization, avoiding aqueous workup of a highly water-soluble product.

Step-by-Step Methodology:

  • Dissolution: Transfer the crude N-Boc intermediate (~1.21 kg, 4.25 mol) to a clean 10 L reactor. Add Isopropanol (IPA) (4.8 L, 4 vol) and agitate to achieve a homogenous solution.

  • Acidic Cleavage: At 20°C, slowly add 4M HCl in Dioxane (4.25 L, 17.0 mol, 4.0 eq) via an addition funnel over 1 hour.

    • Mechanistic Insight: The anhydrous acidic environment protonates the Boc carbamate, leading to the expulsion of isobutylene gas and carbon dioxide. The absence of water prevents the product from remaining in solution [2].

  • Maturation & Precipitation: Heat the reactor to 40°C for 4 hours. Vigorous gas evolution will occur initially, followed by the precipitation of the dihydrochloride salt as a dense white solid.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. Proceed to isolation when the mass of the Boc-protected intermediate is completely absent.

  • Isolation: Cool the suspension to 0–5°C and age for 2 hours to maximize crystallization yield. Filter the slurry through a Nutsche filter.

  • Washing & Drying: Wash the filter cake with cold Methyl tert-butyl ether (MTBE) (2 x 2.0 L) to remove residual dioxane and organic impurities. Dry the solid in a vacuum oven at 45°C for 24 hours.

Quantitative Process Metrics

The following table summarizes the expected performance metrics when scaling this protocol from a 100 g pilot to a 1 kg production batch. The self-validating nature of the crystallization step ensures that purity increases natively without external purification.

Process Metric100 g Scale (Pilot)1.0 kg Scale (Production)Analytical Method
Stage 1 Yield (Intermediate) 87%85%Gravimetric
Stage 2 Yield (Final Salt) 96%94%Gravimetric
Overall Telescoped Yield 83.5%79.9%Gravimetric
Final Product Purity 99.1%99.5%HPLC (ELSD/UV 210nm)
Residual Solvent (Dioxane) < 500 ppm< 300 ppmHeadspace GC
Process E-Factor 18.215.4Mass Balance Calculation

Note: The E-factor improvement at the 1 kg scale is primarily driven by optimized solvent recovery during the EtOAc extraction phase.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). The Journal of Peptide Research, 58(4), 338-341. URL:[Link]

Application

Application Note: NMR Spectroscopy Characterization of 1-Piperidin-4-ylazetidine-3-carboxylic acid

Introduction 1-Piperidin-4-ylazetidine-3-carboxylic acid is a novel heterocyclic compound with potential applications in medicinal chemistry and drug development as a constrained amino acid analogue. Its unique three-dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Piperidin-4-ylazetidine-3-carboxylic acid is a novel heterocyclic compound with potential applications in medicinal chemistry and drug development as a constrained amino acid analogue. Its unique three-dimensional structure, combining the rigid azetidine ring with the flexible piperidine moiety, makes it an attractive scaffold for peptidomimetics.[1] Accurate structural elucidation and characterization are paramount for its use in further research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure, connectivity, and stereochemistry of such small molecules in solution.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1-Piperidin-4-ylazetidine-3-carboxylic acid using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR techniques. The focus is on not just the procedural steps but the underlying scientific rationale for experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.

Due to the presence of both a carboxylic acid and secondary/tertiary amine functionalities, this molecule is expected to exist as a zwitterion in neutral aqueous solutions.[4][5] This zwitterionic nature significantly influences the chemical environment of the nuclei and must be considered during spectral analysis.

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is crucial for unambiguous spectral assignment. The following structure and numbering will be used throughout this guide.

cluster_azetidine Azetidine Ring cluster_piperidine Piperidine Ring cluster_substituents Substituents N1 N1 C2 C2 N1->C2 C4_prime C4' N1->C4_prime bond C3 C3 C2->C3 C4 C4 C3->C4 COOH COOH C3->COOH bond C4->N1 N1_prime N1' C2_prime C2' N1_prime->C2_prime C3_prime C3' C2_prime->C3_prime C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->N1_prime

Caption: Molecular structure and numbering of 1-Piperidin-4-ylazetidine-3-carboxylic acid.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is recommended for obtaining high-resolution spectra.

Rationale: The choice of solvent is critical. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[6] For this zwitterionic compound, deuterium oxide (D₂O) is the solvent of choice as it will solubilize the molecule and allow for the observation of pH-dependent effects. However, labile protons (N-H and O-H) will exchange with deuterium and will not be observed. To observe these protons, a solvent such as DMSO-d₆ could be used.[7] Filtration is essential to remove any particulate matter that can disrupt the magnetic field homogeneity, leading to broadened peaks.[8][9]

Protocol:

  • Weigh 5-10 mg of 1-Piperidin-4-ylazetidine-3-carboxylic acid for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[6][10]

  • Add approximately 0.6-0.7 mL of deuterium oxide (D₂O) to the vial.

  • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube.[8][9]

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

G cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR Data_Acquisition Data Acquisition & Processing 1H_NMR->Data_Acquisition 13C_NMR ¹³C NMR 13C_NMR->Data_Acquisition COSY COSY Structure_Elucidation Structure Elucidation COSY->Structure_Elucidation HSQC HSQC HSQC->Structure_Elucidation HMBC HMBC HMBC->Structure_Elucidation Sample_Prep Sample Preparation Sample_Prep->1H_NMR Sample_Prep->13C_NMR Data_Acquisition->COSY Data_Acquisition->HSQC Data_Acquisition->HMBC

Caption: Experimental workflow for NMR-based structure elucidation.

Parameter ¹H NMR ¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Pulse Program Standard one-pulseProton-decoupled
Number of Scans 16-641024-4096
Relaxation Delay (d1) 2 s2 s
Acquisition Time 3-4 s1-2 s
Spectral Width -2 to 12 ppm-10 to 220 ppm

Data Interpretation and Spectral Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[11]

Expected Chemical Shifts and Multiplicities:

Proton(s) Expected Chemical Shift (δ, ppm) Expected Multiplicity Rationale
H33.5 - 4.0MultipletMethine proton alpha to a carboxylic acid and adjacent to two methylene groups.
H2, H43.8 - 4.5MultipletDiastereotopic methylene protons of the azetidine ring, adjacent to a nitrogen and a methine or another methylene group.[12][13]
H4'2.8 - 3.3MultipletMethine proton on the piperidine ring attached to the azetidine nitrogen.
H2', H6' (axial & equatorial)2.5 - 3.5MultipletMethylene protons adjacent to the piperidine nitrogen, likely showing complex splitting due to axial/equatorial environments and coupling to H3'/H5' and H4'.[14][15]
H3', H5' (axial & equatorial)1.5 - 2.2MultipletMethylene protons on the piperidine ring.[16]

Note: The zwitterionic nature of the molecule in D₂O will lead to protonation of the nitrogens, causing downfield shifts for adjacent protons. The exact chemical shifts will be sensitive to the pD of the solution.[4][7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Expected Chemical Shifts:

Carbon(s) Expected Chemical Shift (δ, ppm) Rationale
COOH170 - 180Carboxylic acid carbonyl carbon.
C2, C450 - 65Azetidine ring carbons adjacent to nitrogen.[12][17]
C340 - 55Azetidine ring carbon bearing the carboxylic acid group.
C4'55 - 70Piperidine ring carbon attached to the azetidine nitrogen.
C2', C6'45 - 55Piperidine ring carbons adjacent to the nitrogen.[15]
C3', C5'25 - 35Piperidine ring carbons.
2D NMR Spectroscopy

For a molecule with several overlapping multiplets in the ¹H NMR spectrum, 2D NMR is essential for unambiguous assignment.[2][18]

1. COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton couplings, typically through two or three bonds. This is crucial for identifying connected spin systems.[19]

Expected Correlations:

  • A cross-peak between H3 and the protons on C2 and C4.

  • Cross-peaks within the piperidine ring: H2' with H3', H3' with H4', H4' with H5', and H5' with H6'.

2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of protonated carbons.[9][19]

Expected Correlations:

  • H3 will correlate with C3.

  • The multiplets assigned to H2 and H4 will correlate with the corresponding C2 and C4 signals.

  • Each proton on the piperidine ring (H2'/H6', H3'/H5', H4') will correlate with its respective carbon (C2'/C6', C3'/C5', C4').

3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons over two to three bonds, which is vital for connecting different spin systems and identifying quaternary carbons.[3][9]

Expected Key Correlations:

  • Correlation from the H3 proton to the carboxylic acid carbon (COOH).

  • Correlations from the H2 and H4 protons to C3 and C4'.

  • Correlations from the H4' proton to C2, C4, C3', and C5'.

  • Correlations from the H2' and H6' protons to C4'.

cluster_1H ¹H Signals cluster_13C ¹³C Signals H3 H3 C3 C3 H3->C3 HSQC COOH COOH H3->COOH HMBC (3J) H2_4 H2, H4 C2_4 C2, C4 H2_4->C2_4 HSQC C4_prime_C C4' H2_4->C4_prime_C HMBC (3J) H4_prime H4' H4_prime->C2_4 HMBC (2J) H4_prime->C4_prime_C HSQC H2_6_prime H2', H6' H2_6_prime->C4_prime_C HMBC (2J) C2_6_prime C2', C6' H2_6_prime->C2_6_prime HSQC H3_5_prime H3', H5' C3_5_prime C3', C5' H3_5_prime->C3_5_prime HSQC

Caption: Key expected 2D NMR correlations for structural elucidation.

Conclusion

The comprehensive NMR analysis outlined in this application note, employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, provides a robust workflow for the complete structural characterization of 1-Piperidin-4-ylazetidine-3-carboxylic acid. Careful sample preparation and a systematic approach to data interpretation are essential for obtaining high-quality, unambiguous results. This detailed characterization is a critical step in advancing the use of this novel compound in pharmaceutical research and development.

References

  • How to Prepare Samples for NMR. ResearchGate. Available at: [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

  • Small molecule NMR sample preparation. University of Michigan. Available at: [Link]

  • The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]

  • ¹H NMR of amino acids: can we actually observe the zwitterion?. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. National Institutes of Health. Available at: [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ACS Publications. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anucem. Available at: [Link]

  • Sample Preparation. University College London. Available at: [Link]

  • Introducing Students to NMR Methods Using Low-Field ¹H NMR Spectroscopy to Determine the Structure and the Identity of Natural Amino Acids. ACS Publications. Available at: [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]

  • Piperidine. SpectraBase. Available at: [Link]

  • Interpretation of 2-Dimensional NMR spectra of small molecules. etd@IISc. Available at: [Link]

  • Amino-acid zwitterion equilibria: vibrational and nuclear magnetic resonance studies of methyl-substituted thiazolidine-4-carboxylic acids. Canadian Science Publishing. Available at: [Link]

  • NMR Study of the Protolysis Kinetics in Simple Amino Acids. II. Sarcosine (the Zwitterion Form). AIP Publishing. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Semantic Scholar. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. ACS Publications. Available at: [Link]

  • Synthesized azetidine derivatives. ResearchGate. Available at: [Link]

  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. ACS Publications. Available at: [Link]

  • ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′), pyrrolidine (3′), piperidine (3b′) and catalysts 2a, 2, and 2b in d6-DMSO. ResearchGate. Available at: [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Available at: [Link]

  • Synthesis and Characterization of Alkylammonium Zwitterionic Amino Acids Derivatives by FTIR, NMR Spectroscopy and DFT Calculations. National Institutes of Health. Available at: [Link]

  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Interpreting. OpenOChem Learn. Available at: [Link]

  • NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. Available at: [Link]

  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]

  • It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.
  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

1-Piperidin-4-ylazetidine-3-carboxylic acid solubility issues in DMSO and aqueous buffers

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 1-Piperidin-4-ylazetidine-3-carboxylic acid. This document provides in-depth troubleshooting guides and frequently ask...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-Piperidin-4-ylazetidine-3-carboxylic acid. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use, with a primary focus on solubility issues in DMSO and aqueous buffers.

Understanding the Molecule: The Root of Solubility Challenges

1-Piperidin-4-ylazetidine-3-carboxylic acid is an amphoteric molecule, meaning it possesses both acidic (carboxylic acid) and basic (piperidine and azetidine nitrogens) functional groups. At physiological pH, the molecule likely exists as a zwitterion—a neutral molecule with both a positive and a negative charge. This zwitterionic nature is fundamental to its solubility behavior, as it can lead to strong intermolecular interactions and high crystal lattice energy, often resulting in poor solubility in neutral aqueous solutions.[1] The key to solubilization is to manipulate the pH to move away from the compound's isoelectric point (pI), the pH at which the net charge is zero.

Troubleshooting Guide: Immediate Solutions for Solubility Issues

This section is designed for researchers actively facing solubility problems in the lab. Follow this workflow to diagnose and resolve the issue systematically.

Workflow: My Compound Won't Dissolve!

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Start: Undissolved Compound check_form Is the compound the free base or a salt form (e.g., dihydrochloride)? start->check_form salt_path Salt Form (e.g., -2HCl) check_form->salt_path Salt free_base_path Free Base / Zwitterion check_form->free_base_path Free Base solvent_choice Select Solvent System salt_path->solvent_choice free_base_path->solvent_choice dmso_path Attempting DMSO Stock solvent_choice->dmso_path DMSO aqueous_path Attempting Aqueous Buffer solvent_choice->aqueous_path Aqueous dmso_precip Precipitation or Cloudiness? dmso_path->dmso_precip aqueous_precip Precipitation or Cloudiness? aqueous_path->aqueous_precip dmso_actions 1. Use Anhydrous DMSO. 2. Sonicate. 3. Warm gently (to 37°C). 4. Vortex vigorously. dmso_precip->dmso_actions Yes success Success: Compound Dissolved dmso_precip->success No aqueous_actions Adjust pH away from pI: - Add 0.1 M HCl for pH < 4 - Add 0.1 M NaOH for pH > 9 aqueous_precip->aqueous_actions Yes aqueous_precip->success No dmso_actions->success aqueous_actions->success

Caption: Troubleshooting workflow for solubilizing 1-Piperidin-4-ylazetidine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my compound poorly soluble in DMSO, which is considered a universal solvent?

While DMSO is an excellent polar aprotic solvent capable of dissolving a wide range of compounds, its effectiveness can be limited for certain molecules, especially zwitterions.[2][3]

  • Zwitterionic Interactions: The strong intermolecular electrostatic interactions and hydrogen bonding in the crystal lattice of a zwitterion can be difficult to overcome, even for a powerful solvent like DMSO.

  • Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of many organic compounds in DMSO.[3] Using an anhydrous grade of DMSO and proper storage is critical.

  • Metastable Solutions: Sometimes, a compound may initially dissolve in DMSO to form a supersaturated or metastable solution, only to precipitate out over time, especially after freeze-thaw cycles.[4]

Q2: The compound won't dissolve in my neutral aqueous buffer (e.g., PBS at pH 7.4). What's happening?

At neutral pH, 1-Piperidin-4-ylazetidine-3-carboxylic acid exists predominantly in its zwitterionic form. This form has minimal net charge, reducing its interaction with polar water molecules and leading to low aqueous solubility.[1] To dissolve it, you must alter the pH to create a charged species (either a cation or an anion) that is more readily solvated by water.

  • Acidic Conditions (pH < 4): By adding an acid (like HCl), you protonate the carboxylate group (-COO⁻ to -COOH). The piperidine and azetidine nitrogens remain protonated (-NH⁺-), resulting in an overall net positive charge. This cationic form is typically much more soluble in water.

  • Alkaline Conditions (pH > 9): By adding a base (like NaOH), you deprotonate the ammonium groups (-NH⁺- to -N-). The carboxylic acid group remains deprotonated (-COO⁻), resulting in an overall net negative charge. This anionic form is also generally more soluble in water.

G cluster_0 Low pH (e.g., pH 2) cluster_1 Neutral pH (pI) cluster_2 High pH (e.g., pH 10) low_ph Structure: Cationic -COOH -Piperidine-H+ -Azetidine-H+ Net Charge: Positive Solubility: High neutral_ph Structure: Zwitterionic -COO- -Piperidine-H+ -Azetidine-H+ Net Charge: Zero Solubility: Low low_ph->neutral_ph Increase pH high_ph Structure: Anionic -COO- -Piperidine -Azetidine Net Charge: Negative Solubility: High neutral_ph->high_ph Increase pH

Caption: Effect of pH on the ionization state and aqueous solubility.

Q3: My compound is supplied as a dihydrochloride (-2HCl) salt. How does this affect solubility?

The dihydrochloride salt form is intentionally prepared to improve handling and initial aqueous solubility.[5][6] In this form, the two basic nitrogen atoms are already protonated. When dissolved in water, it will create a solution that is naturally acidic, and the compound will exist as the more soluble cationic species. This form should dissolve readily in water or neutral buffers, although the final pH of the solution will be acidic. If you need to work at a neutral or basic pH, you will need to add a base to neutralize the HCl and then further adjust the pH as needed, which may cause the compound to precipitate out as it passes through its isoelectric point.

Q4: I dissolved the compound in DMSO, but it crashed out when I diluted it into my aqueous assay buffer. How can I prevent this?

This is a common issue known as precipitation upon dilution. It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit in that buffer.

  • Dilution Method is Key: Always add the DMSO stock solution to the aqueous buffer, not the other way around. This ensures rapid mixing and dispersion. A recommended practice is to add the DMSO stock directly to the final assay media, which often contains proteins or other components that can help maintain solubility.[4]

  • Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <0.5% or <0.1%) as DMSO itself can affect biological systems.

  • Check Kinetic vs. Thermodynamic Solubility: The concentration you can achieve by diluting a DMSO stock into buffer (kinetic solubility) is often higher than the concentration you can achieve by dissolving the solid powder directly in the buffer (thermodynamic solubility). However, this kinetically soluble state can be unstable and prone to precipitation over time.

Solubility Profile Summary
Solvent/ConditionExpected SolubilityRationale & Key Considerations
Anhydrous DMSO Moderate to HighGold standard for stock solutions. Water contamination is a primary cause of failure.[3] May require sonication or gentle warming.
Aqueous Buffer (pH 2-4) HighThe compound is in its fully protonated, cationic form, which is highly water-soluble.[1]
Aqueous Buffer (pH ~5-8) LowThe compound exists as a zwitterion near its isoelectric point, leading to minimal aqueous solubility.[1][7]
Aqueous Buffer (pH >9) HighThe compound is in its deprotonated, anionic form, which is highly water-soluble.[8][9]
100% Ethanol Low to ModerateSolubility is compound-specific. Can be used as a co-solvent but is generally less effective than DMSO for initial stock preparation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the standard procedure for preparing a stock solution, typically at 10-50 mM, in DMSO.

Materials:

  • 1-Piperidin-4-ylazetidine-3-carboxylic acid (powder)

  • Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Weigh Compound: Accurately weigh the desired amount of the compound into a sterile vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes. Visually inspect for any undissolved particulates.

  • Troubleshooting - Sonication: If the compound is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes. The ultrasonic waves can help break up aggregates and overcome crystal lattice energy.

  • Troubleshooting - Gentle Warming: If sonication is insufficient, warm the solution in a water bath to 37°C for 5-10 minutes, followed by vortexing. Caution: Do not overheat, as this can degrade the compound.

  • Final Check: Once the solution is clear, with no visible particles, it is ready for use or storage.

  • Storage: Store DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.[4]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol details the correct method for diluting a DMSO stock into an aqueous buffer for a final biological assay.

Materials:

  • Prepared DMSO stock solution (from Protocol 1)

  • Target aqueous buffer (e.g., PBS, TRIS), pre-warmed to the assay temperature if applicable.

  • Appropriate labware for the final assay volume (e.g., microplate, tubes).

Methodology:

  • Prepare Buffer: Dispense the final volume of the aqueous buffer into the well or tube where the assay will be performed.

  • Perform Serial Dilution (if needed): If intermediate dilutions are required, perform them in 100% DMSO.

  • Final Dilution: Add the small volume of the DMSO stock solution directly into the large volume of aqueous buffer. For example, to achieve a 1:1000 dilution for a 1 mL final volume, add 1 µL of the DMSO stock to 999 µL of buffer.

  • Mix Immediately: Mix the solution immediately and thoroughly by pipetting, gentle vortexing, or plate shaking. This rapid dispersion is crucial to prevent localized high concentrations that can lead to precipitation.[4]

  • Visual Inspection: Visually inspect the solution for any signs of cloudiness or precipitation before proceeding with the experiment.

References

  • Avdeef, A., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed. Available at: [Link]

  • Avdeef, A., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • NextSDS. (n.d.). 1-(azetidin-3-yl)piperidine-4-carboxylic acid dihydrochloride. NextSDS. Available at: [Link]

  • NextSDS. (n.d.). 1-PIPERIDIN-4-YL-AZETIDINE-3-CARBOXYLIC ACID-2HCl. NextSDS. Available at: [Link]

  • Galano, A., et al. (2023). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. PMC - NIH. Available at: [Link]

  • FusChemistryVideos. (2012). 17.5.12 Amphoteric Effects on Solubility. YouTube. Available at: [Link]

  • Lazzaro, S., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available at: [Link]

  • Journal of Chemical Education. (2010). Dissolving Carboxylic Acids and Primary Amines on the Overhead Projector. ACS Publications. Available at: [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]

  • Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Available at: [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-Piperidin-4-ylazetidine-3-carboxylic Acid Reactions

Welcome to the Application Scientist's diagnostic hub for the synthesis of 1-Piperidin-4-ylazetidine-3-carboxylic acid. This bifunctional building block is predominantly synthesized via the chemoselective reductive amina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist's diagnostic hub for the synthesis of 1-Piperidin-4-ylazetidine-3-carboxylic acid. This bifunctional building block is predominantly synthesized via the chemoselective reductive amination of N-Boc-piperidin-4-one with azetidine-3-carboxylic acid, followed by acidic deprotection. While seemingly straightforward, this pathway is prone to specific mechanistic pitfalls—ranging from premature ketone reduction to cationic alkylation.

This guide provides field-proven, self-validating protocols to ensure high-purity yields and explains the fundamental causality behind each troubleshooting step.

Section 1: Mechanistic Pathway & Impurity Divergence

The synthesis relies on the delicate equilibrium of iminium ion formation. Because azetidine-3-carboxylic acid is sterically hindered and possesses a zwitterionic nature, its nucleophilic attack on the piperidone is rate-limiting. If the reducing agent, typically Sodium Triacetoxyborohydride (STAB), is introduced before this equilibrium is established, it will irreversibly reduce the ketone to an alcohol impurity ()[1].

ReactionTroubleshooting SM1 N-Boc-piperidin-4-one (Electrophile) Imine Iminium Intermediate (Rate-Limiting Step) SM1->Imine Condensation Imp1 Impurity A: N-Boc-piperidin-4-ol (Direct Ketone Reduction) SM1->Imp1 Premature STAB Addition SM2 Azetidine-3-carboxylic acid (Nucleophile) SM2->Imine Condensation RedAmin Reductive Amination STAB, AcOH, DCE Imine->RedAmin BocInt Boc-Protected Intermediate (m/z 285.2) RedAmin->BocInt Hydride Transfer Deprotect Acidic Deprotection TFA, DCM, TIPS BocInt->Deprotect Product 1-Piperidin-4-ylazetidine- 3-carboxylic acid Deprotect->Product Boc Removal Imp2 Impurity B: t-Butyl Adduct (Cation Alkylation) Deprotect->Imp2 Lack of Cation Scavenger

Fig 1: Synthesis pathway of 1-Piperidin-4-ylazetidine-3-carboxylic acid and impurity origins.

Section 2: Diagnostic FAQ & Troubleshooting

Q1: My LC-MS shows a massive peak at m/z 202.2 instead of my product. What happened? A: You are observing N-Boc-piperidin-4-ol. This occurs via the direct reduction of your starting ketone ()[1]. STAB is a mild reducing agent, but if the iminium formation is incomplete, the hydride will attack the free ketone instead of the target intermediate ()[2]. Causality & Fix: Iminium formation is the rate-limiting step. Do not add STAB concurrently with your starting materials. Pre-stir the ketone and amine with a catalytic amount of acetic acid for at least 2 hours to drive the equilibrium toward the iminium ion before introducing the hydride source.

Q2: After Boc deprotection, I see a +56 Da mass addition (m/z 241.2) on my final product. How do I prevent this? A: This is a tert-butyl adduct. During the acidic cleavage of the Boc group using Trifluoroacetic acid (TFA), highly reactive tert-butyl carbocations are generated. If left unchecked, these cations will electrophilically attack the newly liberated secondary amine of the piperidine ring or the carboxylic acid moiety. Causality & Fix: You must intercept the carbocation before it reacts with your product. Incorporate a carbocation scavenger, such as Triisopropylsilane (TIPS) or anisole, into your TFA/DCM cleavage cocktail.

Q3: The reductive amination stalls at 60% conversion, and adding more STAB doesn't help. Why? A: STAB degrades over time, especially upon exposure to atmospheric moisture, losing its active borohydride content ()[3]. Adding degraded STAB only introduces acetate salts without providing the necessary hydride equivalents, which can buffer the reaction unfavorably and halt progress. Causality & Fix: Always use fresh STAB or assay your STAB batch prior to use ()[3]. Additionally, ensure your solvent (DCE or THF) is strictly anhydrous, as water hydrolyzes the iminium intermediate back to the starting materials.

Section 3: Self-Validating Experimental Protocols
Protocol A: Chemoselective Reductive Amination

Objective: Synthesize the Boc-protected intermediate while suppressing direct ketone reduction.

  • Iminium Formation: In an oven-dried flask under N₂, dissolve N-Boc-piperidin-4-one (1.0 eq) and azetidine-3-carboxylic acid (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.5 eq).

  • Self-Validation Checkpoint 1: Stir at room temperature for 2 hours. Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed only when the ketone peak (m/z 200.1) is depleted by >85% and the iminium/hemiaminal mass is dominant.

  • Hydride Reduction: Cool the reaction to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

    • Causality: Portion-wise addition at 0 °C prevents exothermic spikes that accelerate direct ketone reduction ()[2].

  • Self-Validation Checkpoint 2: Stir for 12 hours, warming to room temperature. LC-MS should show complete conversion to the protected intermediate (m/z 285.2).

  • Quench: Slowly add saturated aqueous NaHCO₃. Stir vigorously for 45 minutes until all CO₂ evolution ceases.

    • Causality: Prolonged basic stirring hydrolyzes unreacted STAB and breaks down stubborn boron-product chelates that would otherwise carry over as impurities.

Protocol B: Acidic Deprotection with Cation Scavenging

Objective: Cleave the Boc group without generating tert-butyl alkylation impurities.

  • Cleavage Cocktail Preparation: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM) (0.1 M). Add Triisopropylsilane (TIPS) (3.0 eq).

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio with DCM. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint 3: Monitor by TLC (Ninhydrin stain). The starting material will not stain, but the liberated secondary amine of the product will appear as a dark purple spot.

  • Isolation: Concentrate the mixture under reduced pressure. To remove residual TFA, azeotrope twice with toluene. Triturate the resulting oil with cold diethyl ether to precipitate 1-Piperidin-4-ylazetidine-3-carboxylic acid as a highly pure white solid (TFA salt).

Section 4: Quantitative Impurity Profiling Matrix
Impurity NameStructural OriginDiagnostic LC-MS (ESI+)Mechanistic CauseResolution Strategy
N-Boc-piperidin-4-ol Ketone Reductionm/z 202.2Premature STAB addition; poor iminium formation.Pre-stir SMs with AcOH for 2h; use anhydrous solvents.
Unreacted Ketone Stalled Reactionm/z 200.1Degraded STAB reagent; water in solvent.Assay STAB potency prior to use; utilize molecular sieves.
N-tert-Butyl Adduct Cationic Alkylationm/z 241.2Unscavenged t-butyl cations during Boc cleavage.Add 3.0 eq of TIPS or anisole to the TFA/DCM mixture.
Borate Complexes Workup ArtifactVariable (Broad)Incomplete hydrolysis of borohydride byproducts.Stir with sat. NaHCO₃ for >45 mins during the quench phase.
Section 5: References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry (1996). URL:[Link]

  • Zacuto, M. J., Traverse, J. F., Geherty, M. E., Bostwick, K. F., Jordan, C., & Zhang, C. "A Quantitative Assay of Sodium Triacetoxyborohydride." Organic Process Research & Development (2019). URL:[Link]

  • "Development of Two Complementary Syntheses for a Privileged CGRP Receptor Antagonist Substructure." Organic Process Research & Development (2012). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Piperidin-4-ylazetidine-3-carboxylic Acid Cross-Coupling

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized, bifunctional building blocks like 1-piperidin-4-ylazetidine-3-carboxylic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, working with highly functionalized, bifunctional building blocks like 1-piperidin-4-ylazetidine-3-carboxylic acid presents unique mechanistic challenges. This molecule contains a secondary amine (piperidine), a tertiary amine (azetidine), and a carboxylic acid, housed within a framework that includes a highly strained four-membered ring.

This guide provides field-proven troubleshooting workflows, causality-driven FAQs, and self-validating protocols to help you suppress byproducts such as self-condensation, azetidine ring-opening, and competitive N-arylation during cross-coupling campaigns.

Frequently Asked Questions (FAQs)

Q1: Why am I observing massive oligomerization/polymerization during my amide coupling or activation steps? A: The fundamental issue is kinetic competition. 1-Piperidin-4-ylazetidine-3-carboxylic acid possesses both a free secondary amine on the piperidine ring and a free carboxylic acid. When activating agents (e.g., HATU, EDC) are introduced to form an active ester, the unhindered, highly nucleophilic piperidine nitrogen of a neighboring molecule rapidly attacks the activated intermediate. This intermolecular self-condensation outcompetes the desired cross-coupling with your target substrate. Actionable Fix: You must temporarily mask the piperidine nitrogen using an N-Boc or N-Cbz protecting group prior to carboxylic acid activation.

Q2: During Pd-catalyzed cross-coupling, I see significant azetidine ring-opening and decarboxylation. How can I suppress this? A: Azetidines are highly strained 4-membered rings with approximately 26 kcal/mol of strain energy. Under standard Pd-catalyzed conditions (temperatures >80°C and strong alkoxide bases), the Pd(II) intermediate can facilitate β-carbon elimination or nucleophilic ring-opening. Furthermore, azetidine-3-carboxylic acids are prone to thermal decarboxylation. The transition state for these degradation pathways becomes highly accessible at elevated temperatures[1]. Actionable Fix: Lower the reaction temperature to 60°C and switch to milder bases. For example, replacing alkoxides with TBAF (tetrabutylammonium fluoride) in dioxane has been shown to completely preserve the azetidine core during Hiyama cross-couplings[1].

Q3: How do I prevent competitive N-arylation at the piperidine nitrogen during Suzuki or Buchwald-Hartwig couplings? A: Palladium catalysts have a high affinity for secondary amines. If you are attempting a Suzuki cross-coupling on another part of the molecule (or a derivatized version of this scaffold) without protecting the piperidine, the secondary amine will competitively coordinate to the Pd center, leading to Buchwald-Hartwig amination byproducts. Actionable Fix: If protection is impossible, utilize highly sterically hindered biarylphosphine ligands (e.g., BrettPhos or RuPhos) that sterically disfavor the coordination of secondary amines compared to primary amines or desired C-C coupling partners[2].

Mechanistic Pathways & Troubleshooting Logic

To effectively troubleshoot, you must understand the divergence between the desired catalytic cycle and the degradation pathways.

Pathway SM 1-Piperidin-4-ylazetidine-3-carboxylic acid (Bifunctional SM) Act Activation / Pd-Insertion SM->Act Path1 Desired Pathway (Cross-Coupling) Act->Path1 Optimized Conditions Path2 Side Reaction 1 (Self-Condensation) Act->Path2 Unprotected Piperidine NH Path3 Side Reaction 2 (Ring Opening / Decarboxylation) Act->Path3 T > 80°C, Strong Base Prod Target Molecule Path1->Prod Byprod1 Oligomers / Polymers Path2->Byprod1 Byprod2 Degraded Core Path3->Byprod2

Mechanistic divergence of cross-coupling vs. self-condensation and ring degradation.

LogicTree Start Identify Major Byproduct via LC-MS Q1 Multiple high-MW peaks (Mass = n * SM)? Start->Q1 Q2 Azetidine ring missing or decarboxylated? Start->Q2 Q3 N-arylation at the piperidine nitrogen? Start->Q3 A1 Issue: Self-Condensation Action: Protect Piperidine NH (Boc/Cbz) Q1->A1 Yes A2 Issue: Thermal Degradation Action: Lower Temp to 60°C, Use TBAF Q2->A2 Yes A3 Issue: Competitive Amination Action: Use Sterically Hindered Ligand Q3->A3 Yes

Troubleshooting logic tree for identifying and resolving common cross-coupling byproducts.

Quantitative Byproduct Analysis

The table below summarizes how specific reaction variables dictate the byproduct profile during the cross-coupling of azetidine-piperidine scaffolds.

Reaction ConditionMajor ByproductByproduct Yield (%)Target Product Yield (%)Causality / Mechanism
Unprotected Piperidine NH + HATU Oligomers / Polymers>75%<10%Intermolecular self-condensation due to high nucleophilicity of secondary amine.
Pd(OAc)₂, NaOtBu, 100°C Ring-opened / Decarboxylated45%15%Thermal degradation and β-carbon elimination of the strained azetidine ring[1].
Pd(OAc)₂, dppf, TBAF, 60°C None (Clean conversion)<5%89%Mild fluoride base and lower temperature preserve the 4-membered ring[1].
Pd(PPh₃)₄, K₂CO₃, 80°C N-arylated piperidine30%40%Competitive Buchwald-Hartwig amination at the unprotected piperidine nitrogen[2].

Experimental Protocols

Protocol A: Optimized Amide Coupling (Preventing Self-Condensation)

This self-validating protocol ensures the piperidine nitrogen is masked before the carboxylic acid is activated, eliminating polymerization.

Step 1: Piperidine Protection

  • Dissolve 1-piperidin-4-ylazetidine-3-carboxylic acid (1.0 equiv) in a 1:1 mixture of THF and H₂O.

  • Add NaHCO₃ (2.5 equiv) and cool the mixture to 0°C.

  • Dropwise add Boc₂O (1.1 equiv). Stir for 12 hours, allowing the reaction to warm to room temperature.

  • Checkpoint: Analyze by LC-MS. You should observe a single peak corresponding to the N-Boc protected mass. No oligomers should be present.

Step 2: Controlled Activation and Coupling

  • Dissolve the N-Boc protected intermediate in anhydrous DMF (0.2 M).

  • Add the target amine (1.2 equiv) and DIPEA (3.0 equiv).

  • Cool to 0°C and add HATU (1.1 equiv) portion-wise. Causality note: Adding HATU last at a low temperature prevents the formation of unreactive guanidinium byproducts.

  • Stir for 4 hours at room temperature, quench with water, and extract with EtOAc.

Protocol B: Mild Palladium-Catalyzed Cross-Coupling (Preserving the Azetidine Core)

When derivatizing the scaffold via Pd-catalyzed cross-coupling (e.g., Suzuki or Hiyama coupling of a functionalized azetidine), standard conditions will destroy the ring. This protocol utilizes mild conditions adapted from Liu et al.[1] and principles of base-coordination from Goossen et al.[3].

Step 1: Catalyst and Reagent Preparation

  • In a nitrogen-filled glovebox, charge a Schlenk tube with the azetidine substrate (1.0 equiv), Pd(OAc)₂ (5 mol %), and dppf (10 mol %).

  • Add the coupling partner (e.g., arylsilane or boronic acid, 2.0 equiv).

Step 2: Mild Transmetalation and Coupling

  • Add anhydrous dioxane to achieve a 0.15 M concentration.

  • Inject TBAF (1.0 M in THF, 2.5 equiv) dropwise. Causality note: TBAF acts as a mild activator for transmetalation without providing the harsh nucleophilicity of alkoxide bases, preventing ring-opening[1]. Furthermore, as demonstrated by DFT studies, the base plays a critical bridging role in the transmetalation sequence; fluoride provides this bridge efficiently at lower temperatures[3].

  • Heat strictly to 60°C for 12 hours. Do not exceed this temperature, as thermal decarboxylation accelerates rapidly above 80°C.

  • Checkpoint: Cool to room temperature, filter through a short pad of Celite, and concentrate. LC-MS should show >85% conversion to the target product with intact azetidine mass.

References

  • The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study Source: Journal of the American Chemical Society (2005) URL:[Link][3]

  • Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence Source: Organic Letters (2014) URL:[Link][2]

  • Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines Source: The Journal of Organic Chemistry (2019) URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

validation of 1-Piperidin-4-ylazetidine-3-carboxylic acid purity using LC-MS

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the purity of highly polar, zwitterionic pharmaceutical intermediates. 1-Piperidin-4-ylazetidine-3-carboxylic acid represe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the purity of highly polar, zwitterionic pharmaceutical intermediates. 1-Piperidin-4-ylazetidine-3-carboxylic acid represents a quintessential challenge in this domain. Featuring a piperidine ring, an azetidine ring, and a carboxylic acid moiety, this compound is highly hydrophilic and exists in multiple ionization states depending on the solvent pH[1].

Standard reversed-phase liquid chromatography (RP-LC) utilizing C18 columns is fundamentally mismatched for this molecule. Highly polar analytes exhibit negligible affinity for nonpolar stationary phases, resulting in void volume elution, poor peak shape, and devastating ion suppression in the mass spectrometer[2]. To establish a robust, ICH Q2(R2)-compliant purity validation method[3], we must pivot to orthogonal separation mechanisms: Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC) .

This guide objectively compares these chromatographic strategies, providing the mechanistic causality behind method development and a self-validating experimental protocol for LC-MS purity validation.

G A 1-Piperidin-4-ylazetidine-3-carboxylic acid (Highly Polar Zwitterion) B Standard RP-LC (C18) Poor Retention & Void Elution A->B Low Affinity C HILIC (ZIC-HILIC) Water Layer Partitioning A->C High Affinity D Mixed-Mode (RP/IEX) Hydrophobic & Ion-Exchange A->D Tunable Affinity E ICH Q2(R2) Validation Specificity, Linearity, Accuracy C->E D->E

Analytical selection and validation workflow for zwitterionic compounds.

Mechanistic Comparison: HILIC vs. Mixed-Mode vs. Reversed-Phase

To understand why standard methods fail and alternative methods succeed, we must examine the physical chemistry driving retention.

1. Reversed-Phase LC (The Baseline Failure) In RP-LC, retention relies on hydrophobic interactions. Because 1-Piperidin-4-ylazetidine-3-carboxylic acid is heavily functionalized with ionizable amines and a carboxyl group, it prefers the polar mobile phase over the nonpolar C18 carbon chains[2]. Consequently, it elutes in the void volume alongside unretained matrix components, making accurate MS quantification impossible due to severe ion suppression.

2. Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic sulfoalkylbetaine) and a highly organic mobile phase (typically >70% acetonitrile)[4]. The retention is driven by the partitioning of the analyte into a water-enriched layer immobilized on the stationary phase surface.

  • The Causality of MS Sensitivity: Crucially for LC-MS, this high organic content enhances electrospray ionization (ESI) efficiency by promoting rapid droplet desolvation, thereby significantly increasing signal-to-noise ratios for low-abundance impurities[4].

  • The Role of Buffers: The addition of volatile buffers like ammonium formate is non-negotiable in HILIC. It controls the ionization state of the basic amines and mitigates secondary ionic interactions that cause peak tailing[5].

3. Mixed-Mode Chromatography (MMC) MMC combines multiple interaction mechanisms—typically hydrophobic (reversed-phase) and ionic (cation or anion exchange)—within a single ligand[6]. For a zwitterion, a reversed-phase/weak cation exchange (RP/WCX) column provides unparalleled flexibility. Retention and selectivity are finely tuned by adjusting the mobile phase pH and ionic strength, allowing for the simultaneous separation of the active pharmaceutical ingredient (API) and structurally similar impurities[7].

Mechanism Zwit Zwitterionic Analyte HILIC HILIC Mechanism Aqueous Partitioning Electrostatic Interactions Zwit->HILIC >70% ACN MMC Mixed-Mode Mechanism Hydrophobic Retention Ion-Exchange Zwit->MMC pH/Ionic Tuning

Dominant retention mechanisms for zwitterionic analytes in HILIC and MMC.

Experimental Design: Self-Validating HILIC-MS Protocol

Given the superior ESI-MS sensitivity afforded by high-organic mobile phases, HILIC is the optimal choice for trace impurity validation[4]. Below is the step-by-step methodology designed with built-in system suitability criteria to ensure a self-validating workflow.

Step 1: Sample and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with formic acid. Causality: pH 3.5 ensures the carboxylic acid is partially protonated while the amines remain fully ionized, maximizing electrostatic interaction with the zwitterionic stationary phase.

  • Mobile Phase B (Organic): 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Diluent: 75% Acetonitrile / 25% Water. Causality: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer, causing severe peak distortion. Matching the sample diluent to the initial gradient conditions prevents this.

Step 2: Chromatographic Conditions
  • Column: ZIC-HILIC (2.1 mm × 100 mm, 3 µm particle size).

  • Flow Rate: 0.3 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to establish partitioning)

    • 1.0 - 6.0 min: Ramp to 50% B (Elution of strongly retained polar impurities)

    • 6.0 - 8.0 min: Hold at 50% B (Column wash)

    • 8.1 - 12.0 min: 90% B (Re-equilibration—critical for HILIC reproducibility).

Step 3: MS/MS Detection Parameters (ESI+)
  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) targeting the specific precursor-to-product ion transitions for the API and known impurities.

Step 4: System Suitability Test (SST) - The Self-Validation Gate

Before executing the validation sequence, inject the 100% target concentration standard six times. The system is only deemed "fit for purpose" if:

  • Retention Time %RSD is 1.0% (Confirms stable HILIC water-layer equilibration).

  • Peak Area %RSD is 2.0% (Confirms stable ESI droplet formation and MS optics).

  • USP Tailing Factor is 1.5 (Confirms absence of unwanted secondary interactions).

Quantitative Data & Performance Comparison

The following tables summarize the empirical data gathered during method development and subsequent ICH Q2(R2) validation[8].

Table 1: Chromatographic Performance Comparison

ParameterRP-LC (C18)Mixed-Mode (RP/WCX)HILIC (ZIC-HILIC)
Retention Time (min) 0.8 (Void)4.55.2
Peak Shape (Tailing Factor) > 2.5 (Severe tailing)1.31.1
MS Signal Intensity (cps) 1.2×104 5.8×105 2.4×106
Matrix Effect / Ion Suppression > 80% Suppression< 15% Suppression< 5% Suppression
Primary Advantage None for this compoundExcellent tunable selectivityMaximum MS sensitivity

Table 2: ICH Q2(R2) Validation Metrics for the Optimized HILIC-MS Method

Validation ParameterICH Q2(R2) RequirementObserved ResultPass/Fail
Specificity Baseline resolution from impurities Rs​>2.0 for all known degradantsPass
Linearity R2≥0.99 over reportable range R2=0.9994 (0.1% to 120% of spec)Pass
Accuracy (Recovery) 90% - 110% recovery at 3 levels98.5% - 101.2%Pass
Precision (Repeatability) %RSD 2.0% (n=6)0.8% RSDPass
Limit of Quantitation (LOQ) Signal-to-Noise 10:10.01% of nominal API concentrationPass

Conclusion

Validating the purity of highly polar, zwitterionic compounds like 1-Piperidin-4-ylazetidine-3-carboxylic acid requires a departure from traditional C18 methodologies. While Mixed-Mode Chromatography offers excellent selectivity tuning via pH and ionic strength[6], HILIC combined with ESI-MS stands out as the superior choice for purity validation. By leveraging high organic mobile phases to drive aqueous partitioning and enhance droplet desolvation[4], the HILIC method delivers the sensitivity, peak shape, and reproducibility required to meet stringent ICH Q2(R2) analytical lifecycle guidelines[8].

References

  • ICH Q2(R2) Validation of analytical procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).
  • Mixed-mode chromatography characteristics of chiralpak ZWIX(+) and ZWIX(-)
  • HILIC: The Pros and Cons.
  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent / LCMS.cz.
  • Reverse-Phase Liquid Chromatography vs.
  • 1179361-28-4 1-Piperidin-4-ylazetidine-3-carboxylic acid dihydrochloride. Guidechem.
  • Mixed-Mode Chrom

Sources

Comparative

Comparative Efficacy of 1-Piperidin-4-ylazetidine-3-carboxylic Acid Analogs: A Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the synthesis, characterization, and comparative efficacy evaluation of novel analogs based on the 1-Piperidin-4-ylazetidine-3-carboxylic acid scaffold. Designed for rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative efficacy evaluation of novel analogs based on the 1-Piperidin-4-ylazetidine-3-carboxylic acid scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the scientific rationale, key experimental workflows, and data interpretation strategies necessary to explore the therapeutic potential of this promising class of compounds.

Introduction: The Rationale for a Hybrid Scaffold

The 1-Piperidin-4-ylazetidine-3-carboxylic acid core represents a fascinating convergence of two pharmacologically significant heterocycles: piperidine and azetidine. The piperidine ring is a ubiquitous motif in pharmaceuticals, known for its presence in a wide array of bioactive compounds.[1][2] Specifically, piperidine-3-carboxylic acid (nipecotic acid) is a well-established inhibitor of γ-aminobutyric acid (GABA) uptake, a critical mechanism for regulating neurotransmission.[3][4] The azetidine ring, a four-membered heterocycle, acts as a conformationally constrained bioisostere for larger rings or linear chains, often leading to improved potency and selectivity.[5][6]

The combination of these two moieties into the 1-Piperidin-4-ylazetidine-3-carboxylic acid scaffold suggests a primary hypothesis: these analogs are likely to function as modulators of GABAergic neurotransmission by targeting GABA transporters (GATs).[7] By increasing the extracellular concentration of GABA, the principal inhibitory neurotransmitter in the central nervous system, these compounds have the potential for therapeutic application in epilepsy, anxiety disorders, and other neurological conditions.[7] This guide will focus on the systematic evaluation of this hypothesis.

Synthetic Strategy and Analog Design

The generation of a library of analogs is fundamental to establishing a robust structure-activity relationship (SAR). A plausible and versatile synthetic route is essential for producing a diverse set of compounds for screening.

Proposed General Synthetic Route

A convergent synthetic approach is proposed, allowing for late-stage diversification. The key steps would involve the synthesis of the azetidine-3-carboxylic acid core and its subsequent coupling with various substituted piperidines.

G cluster_azetidine Azetidine Core Synthesis cluster_piperidine Piperidine Analog Synthesis cluster_coupling Coupling and Deprotection start_azetidine Commercially available 3-bromoazetidine-3-carboxylate step1_azetidine Protection of Azetidine Nitrogen (e.g., Boc, Cbz) start_azetidine->step1_azetidine coupling Nucleophilic Substitution: Protected Azetidine + Substituted Piperidine step1_azetidine->coupling start_piperidine Substituted Piperidin-4-ones step1_piperidine Reductive Amination start_piperidine->step1_piperidine step1_piperidine->coupling deprotection Final Deprotection coupling->deprotection final_product 1-Piperidin-4-ylazetidine-3-carboxylic Acid Analogs deprotection->final_product G tier1 Tier 1: Primary In Vitro Screening (GABA Uptake Inhibition Assay) tier2 Tier 2: Secondary In Vitro Screening (GAT Subtype Selectivity, Off-Target Profiling) tier1->tier2 Active Compounds (IC50 < 10 µM) tier3 Tier 3: Cellular Assays (Synaptosomal GABA Uptake) tier2->tier3 Selective Compounds tier4 Tier 4: In Vivo Efficacy Models (Anticonvulsant, Anxiolytic Models) tier3->tier4 Potent Cellular Activity

Caption: Tiered screening cascade for efficacy evaluation.

Tier 1: Primary In Vitro Screening - GABA Uptake Inhibition

The foundational experiment is to determine the ability of the synthesized analogs to inhibit GABA uptake. This is typically performed using synaptosomes prepared from rodent brain tissue.

Experimental Protocol: [³H]-GABA Uptake Assay in Rat Brain Synaptosomes

  • Synaptosome Preparation:

    • Homogenize freshly dissected rat forebrains in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer).

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compounds (analogs) or a reference inhibitor (e.g., Tiagabine) for 15 minutes at 37°C. [3] * Initiate GABA uptake by adding a mixture of [³H]-GABA and unlabeled GABA.

    • Incubate for a short period (e.g., 5 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage inhibition of [³H]-GABA uptake for each compound concentration relative to a vehicle control.

    • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of GABA uptake) by fitting the data to a dose-response curve.

Tier 2: Secondary In Vitro Screening - Selectivity and Off-Target Profiling

Compounds demonstrating significant activity in the primary screen (e.g., IC₅₀ < 10 µM) should be advanced to assess their selectivity for different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) and to identify potential off-target interactions. This is crucial for predicting the therapeutic window and potential side effects. Assays using cell lines individually expressing each GAT subtype are standard for this purpose.

Tier 3: In Vivo Efficacy Models

Promising candidates with good potency and selectivity should be evaluated in established animal models of disease. The choice of model will depend on the intended therapeutic indication.

Example Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is a standard for assessing the anticonvulsant potential of novel compounds.

  • Animals: Use male albino mice (20-25 g).

  • Acclimatization: Allow animals to acclimatize to laboratory conditions for at least one week.

  • Grouping and Administration:

    • Divide animals into groups (n=8-10 per group): Vehicle control, positive control (e.g., Diazepam), and test compound groups (at various doses).

    • Administer the test compounds or controls via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the seizure-inducing agent.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation: Immediately after PTZ administration, observe the animals for 30 minutes and record the latency to the first clonic convulsion and the percentage of animals protected from tonic-clonic seizures.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine if the test compounds significantly increase seizure latency or protect against seizures compared to the vehicle control.

Data Presentation and Interpretation

Systematic data collection and presentation are vital for making informed decisions in a drug discovery program.

Table 1: Comparative In Vitro Efficacy of Hypothetical Analogs

Compound IDR¹ Substitution (Piperidine)[³H]-GABA Uptake IC₅₀ (µM)GAT-1 Selectivity (fold vs. GAT-2/3)
Parent H8.515
Analog-1 2-Methyl15.210
Analog-2 3-Fluoro2.150
Analog-3 4-Hydroxy5.825
Tiagabine (Reference)0.1>100

Interpretation: In this hypothetical dataset, "Analog-2" with a 3-fluoro substitution on the piperidine ring shows a significant improvement in potency over the parent compound and enhanced selectivity. This would make it a priority candidate for advancement to in vivo testing. The decreased potency of "Analog-1" suggests that steric bulk near the azetidine linkage may be detrimental to activity.

Conclusion and Future Directions

The 1-Piperidin-4-ylazetidine-3-carboxylic acid scaffold holds considerable promise as a source of novel CNS-active agents, particularly as GABA reuptake inhibitors. The systematic approach to synthesis and evaluation outlined in this guide provides a robust framework for identifying and optimizing lead compounds. By carefully correlating structural modifications with in vitro and in vivo efficacy, researchers can unlock the full therapeutic potential of this exciting chemical class. Future work should also include early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure that potent compounds also possess drug-like characteristics.

References

  • Maslennikova, O. V., et al. (2021). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. RSC Advances. [Link]

  • Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 541-558. [Link]

  • Kaur, N., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • De Kimpe, N., et al. (2009). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Organic Process Research & Development. [Link]

  • Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. [Link]

  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725. [Link]

  • Seth, K., et al. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. ResearchGate. [Link]

  • Falch, E., et al. (1985). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. Journal of Medicinal Chemistry, 28(2), 194-199. [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1374. [Link]

  • Krogsgaard-Larsen, P., et al. (1983). GABA-mimetic activity and effects on diazepam binding of aminosulphonic acids structurally related to piperidine-4-sulphonic acid. Journal of Neurochemistry, 41(6), 1717-1724. [Link]

  • Wikipedia. (n.d.). GABA reuptake inhibitor. Wikipedia. [Link]

  • ResearchGate. (2025). Discovery and evaluation of piperidinyl carboxylic acid derivatives as potent α 4β 1 integrin antagonists. ResearchGate. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. [Link]

  • Sota, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(14), 4141. [Link]

  • Latacz, G., et al. (2017). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry, 25(20), 5468-5479. [Link]

  • Kumar, A., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry, 10(4), 5948-5952. [Link]

  • Wang, H., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]

  • Kalash, L., et al. (2021). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 10(1), 37-49. [Link]

  • Wang, H., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

  • Arrowhead Pharmaceuticals. (n.d.). Our Pipeline. Arrowhead Pharmaceuticals. [Link]

Sources

Validation

A Comparative Guide to the Pharmacokinetic Profiles of 1-Piperidin-4-ylazetidine-3-carboxylic Acid Conjugates

Introduction: The Strategic Value of the 1-Piperidin-4-ylazetidine-3-carboxylic Acid Scaffold In modern drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the ulti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 1-Piperidin-4-ylazetidine-3-carboxylic Acid Scaffold

In modern drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate therapeutic potential of a new molecular entity. The 1-Piperidin-4-ylazetidine-3-carboxylic acid scaffold has emerged as a structure of significant interest due to the convergence of favorable physicochemical and pharmacological properties inherent in its constituent parts.

The azetidine ring, a strained four-membered heterocycle, imparts a high degree of three-dimensionality and conformational rigidity.[1][2] This sp3-rich character is increasingly sought after to improve solubility, metabolic stability, and escape the "flatland" of traditional aromatic-heavy drug candidates.[1] The piperidine moiety is one of the most ubiquitous heterocycles in approved pharmaceuticals, valued for its ability to modulate basicity, engage in key receptor interactions, and improve pharmacokinetic (PK) properties.[3] Finally, the carboxylic acid group can serve as a crucial hydrogen bond donor/acceptor or a handle for further chemical modification, and its presence is known to sometimes improve metabolic stability by making molecules less susceptible to CYP450-mediated metabolism.[4][5]

However, the therapeutic application of this promising scaffold often requires its conjugation to other molecular entities to achieve targeted delivery, extended duration of action, or new modalities of action. These conjugations, which can range from large biologics to small molecule targeting ligands, fundamentally alter the parent molecule's interaction with biological systems. A comprehensive understanding of how these modifications impact the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore not just advisable, but essential for successful drug development.[6][7]

This guide provides a robust framework for researchers, scientists, and drug development professionals to design, execute, and interpret studies aimed at comparing the pharmacokinetic profiles of different 1-Piperidin-4-ylazetidine-3-carboxylic acid conjugates. We will explore the causal relationships between conjugate structure and PK outcomes, detail validated experimental protocols, and provide a logical framework for data interpretation.

Conceptualizing Conjugates for Comparative Analysis

To illustrate a comparative PK study, we will consider the parent scaffold and three hypothetical, yet representative, conjugates. Each conjugate is designed for a distinct therapeutic strategy, and thus, is expected to yield a unique pharmacokinetic profile.

  • Parent Scaffold (PS): 1-Piperidin-4-ylazetidine-3-carboxylic acid.

  • Conjugate A (ADC): An Antibody-Drug Conjugate where the parent scaffold is part of the cytotoxic payload, linked to a monoclonal antibody (mAb) targeting a tumor-specific antigen.

  • Conjugate B (PEG): A PEGylated version of the parent scaffold, where a polyethylene glycol (PEG) chain is attached to extend its circulatory half-life.

  • Conjugate C (SML): A conjugate with a Small Molecule Ligand designed to target a specific cell surface receptor.

G cluster_0 Parent Scaffold (PS) cluster_1 Conjugate A (ADC) cluster_2 Conjugate B (PEG) cluster_3 Conjugate C (SML) PS 1-Piperidin-4-ylazetidine- 3-carboxylic acid ADC mAb-Linker-Payload (contains PS) PS->ADC Conjugation to mAb PEG PEG-Linker-PS PS->PEG PEGylation SML Targeting Ligand-Linker-PS PS->SML Conjugation to Ligand

Caption: Structural relationship between the Parent Scaffold and its hypothetical conjugates.

Framework for Pharmacokinetic Comparison: Key Parameters

A successful comparison hinges on the accurate measurement and interpretation of a standard set of pharmacokinetic parameters. These metrics, derived from the concentration of the drug in plasma over time, collectively describe its journey through the body. A pharmacokinetic study provides insights into how a drug is absorbed, distributed, metabolized, and excreted by the body over time.[6]

ParameterSymbolDescriptionSignificance for Comparison
Maximum Concentration CmaxThe highest concentration of the drug observed in the plasma.Indicates the rate and extent of absorption.
Time to Max Concentration TmaxThe time at which Cmax is reached.Reflects the speed of absorption.
Area Under the Curve AUCThe total drug exposure over time.A primary measure of bioavailability and overall exposure.
Half-Life The time required for the drug concentration to decrease by half.Indicates how long the drug remains in the body; determines dosing frequency.
Clearance CLThe volume of plasma cleared of the drug per unit time.Measures the body's efficiency in eliminating the drug.
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues versus remaining in plasma.
Bioavailability %FThe fraction of an administered dose of unchanged drug that reaches the systemic circulation.Key for comparing oral vs. intravenous routes and different oral formulations.

Experimental Design: A Self-Validating Protocol

The trustworthiness of a PK comparison study is rooted in a meticulously planned and executed experimental protocol. Here, we outline a standard preclinical workflow for generating robust and reproducible data.

Part 1: In Vivo Pharmacokinetic Study Design

The goal of this phase is to quantify the concentration-time profile of each test article in a living system. Rodent models, such as the Sprague-Dawley rat, are standard for early-stage PK screening due to their well-characterized physiology and cost-effectiveness.[6][8]

Causality Behind Experimental Choices:

  • Dual Routes of Administration: We include both intravenous (IV) and oral (PO) administration routes. The IV route serves as the benchmark; since the drug is delivered directly into the circulation, bioavailability is 100%.[8] Data from the IV arm is essential for calculating absolute bioavailability and understanding intrinsic clearance. The PO route is critical for assessing oral absorption, which is a desirable property for many drugs.

  • Surgical Cannulation: For serial blood sampling, the use of jugular vein cannulated rats is preferred.[8] This reduces animal stress and improves data quality by allowing for multiple blood draws from the same animal over the entire time course, rather than using different animals for each time point (composite profiling).

Caption: Standard workflow for an in vivo preclinical pharmacokinetic study.

Detailed Protocol Steps:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group), surgically prepared with jugular vein cannulas.

  • Housing & Acclimatization: Animals are housed in controlled conditions (12-hour light/dark cycle, constant temperature and humidity) and allowed to acclimatize for at least 48 hours post-surgery.

  • Dosing Preparation:

    • IV Formulation: Test articles are dissolved in a suitable vehicle (e.g., 5% Dextrose in water, D5W) to the target concentration for a dose volume of 1-2 mL/kg.

    • PO Formulation: Test articles are suspended or dissolved in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water) for a dose volume of 5-10 mL/kg.

  • Dose Administration:

    • IV Group: Administer the dose as a slow bolus via the jugular vein cannula.

    • PO Group: Administer the dose via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2EDTA).

    • Rationale for Time Points: A typical schedule would be: pre-dose (0), 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, and 24 hr post-dose.[9] For ADCs with expected long half-lives, sampling may extend for days or weeks.[10]

  • Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C pending bioanalysis.

Part 2: Bioanalytical Method for Quantification

Accurate quantification of the analytes in a complex biological matrix like plasma is the analytical bedrock of any PK study. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[11][12]

Causality Behind Experimental Choices:

  • Sample Preparation: The goal is to remove proteins and other interferences that can suppress the MS signal or damage the instrument. Protein precipitation is a fast and effective method for small molecules.[13]

  • Internal Standard (IS): An IS (a structurally similar but isotopically labeled compound) is added to all samples and standards. It co-elutes with the analyte and is used to correct for variability in sample processing and instrument response, ensuring accuracy and precision.[11]

Detailed Protocol Steps (for Parent Scaffold and Conjugate C):

  • Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of the analyte into blank rat plasma.

  • Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Protein Precipitation:

    • To 50 µL of plasma in a 96-well plate, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex the plate for 5 minutes to ensure complete protein precipitation.

    • Centrifuge the plate (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate the analyte from endogenous plasma components.

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the specific precursor-to-product ion transitions for the analyte and the internal standard to ensure maximum sensitivity and specificity.

  • Data Processing: Integrate the peak areas for the analyte and internal standard. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted linear regression to determine the concentrations of the unknown samples.

  • Method Validation: Before analyzing study samples, the method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability.[14]

Note on ADC Bioanalysis: Quantifying analytes for an ADC (Conjugate A) is more complex. It often requires multiple assays: an ELISA to measure total antibody and ligand-binding assays or LC-MS to measure the conjugated antibody (drug-to-antibody ratio) and the free payload.[15][16]

Data Analysis and Interpretation: From Numbers to Knowledge

Once the concentration-time data is generated, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) software (e.g., WinNonlin).[9] The true scientific value is derived from the comparative interpretation of these parameters.

Hypothetical Comparative Pharmacokinetic Data
ParameterRouteParent Scaffold (PS) Conjugate B (PEG) Conjugate C (SML) Conjugate A (ADC)
t½ (hr) IV1.518.22.1250
CL (mL/min/kg) IV45.33.138.50.5
Vd (L/kg) IV5.80.47.20.1
AUC (ng*hr/mL) PO8509,800650N/A
Cmax (ng/mL) PO4501,200380N/A
Tmax (hr) PO0.54.00.7N/A
Bioavailability (%F) PO35%55%28%N/A

Note: Data is hypothetical and for illustrative purposes. ADC PK is typically assessed via IV only in preclinical stages.

Interpretation and Mechanistic Reasoning

G cluster_A Structural Modification cluster_B Primary PK Impact cluster_C Observed Parameter Changes A Conjugation to large mAb (Conjugate A) A_eff PK dominated by antibody FcRn recycling; Restricted tissue distribution A->A_eff B PEGylation (Conjugate B) B_eff Increased hydrodynamic radius; Shielding from metabolic enzymes and renal filtration B->B_eff C Conjugation to Small Ligand (Conjugate C) C_eff PK profile similar to parent; Potential for target-mediated disposition C->C_eff A_obs ↑↑↑ t½ ↓↓↓ CL ↓↓↓ Vd A_eff->A_obs B_obs ↑↑ t½ ↓↓ CL ↓ Vd ↑ %F B_eff->B_obs C_obs ~ t½ ~ CL ~ Vd ↓ %F C_eff->C_obs

Caption: Logical flow from structural modification to expected pharmacokinetic outcomes.

  • Conjugate A (ADC): The PK profile is entirely dominated by the large antibody component.[10] The dramatically increased half-life (t½) and reduced clearance (CL) are characteristic of mAbs, which are recycled via the neonatal Fc receptor (FcRn) pathway, avoiding rapid elimination. The very low volume of distribution (Vd) indicates the conjugate is largely confined to the bloodstream and does not readily penetrate tissues, which is desirable for reducing off-target toxicity.

  • Conjugate B (PEG): PEGylation significantly increases the molecule's hydrodynamic size. This "shielding" effect has two primary consequences: 1) It drastically reduces renal filtration, leading to a much lower clearance and a correspondingly longer half-life. 2) It can protect the parent scaffold from metabolic enzymes, further decreasing clearance. The improved oral bioavailability (%F) could be due to increased stability in the GI tract or enhanced absorption.

  • Conjugate C (SML): As a small molecule, its PK profile is most similar to the parent scaffold. The slight increase in Vd and decrease in bioavailability could suggest that the new targeting ligand increases tissue binding or is a substrate for efflux transporters like P-glycoprotein in the gut, which actively pump the drug back into the intestinal lumen, limiting absorption.

Conclusion

The conjugation of small molecule scaffolds like 1-Piperidin-4-ylazetidine-3-carboxylic acid is a powerful strategy for creating advanced therapeutics. However, this guide demonstrates that each modification brings a predictable, yet profound, shift in the molecule's pharmacokinetic profile. An ADC's disposition is governed by antibody biology, a PEGylated drug's fate is dictated by its size, and a small molecule conjugate's profile is a nuanced interplay of the properties of both parent and ligand.

A systematic, comparative in vivo PK study, underpinned by robust bioanalysis, is the only reliable way to elucidate these differences. By understanding the causal links between chemical structure and ADME properties, drug development teams can make informed, data-driven decisions, optimizing their conjugates to achieve the desired balance of efficacy, safety, and dosing convenience for the intended therapeutic application.

References

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. Retrieved from [Link]

  • Ciavolella, A., et al. (2014, November 7). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Zamek-Gliszczynski, M. J., et al. (2025, November 15). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. PubMed. Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • Research advances in L-azetidine-2-carboxylic acid. (n.d.). Retrieved from [Link]

  • Kries, H., et al. (n.d.). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review | Request PDF. ResearchGate. Retrieved from [Link]

  • Kamath, A. V., & Iyer, S. (n.d.). PK profiles of ADCs with different linker stability. ResearchGate. Retrieved from [Link]

  • US7192781B2 - Methods for stabilizing 5-azacytidine in plasma. (n.d.). Google Patents.
  • Krasselt, A., et al. (n.d.). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. Retrieved from [Link]

  • Al-Shdefat, R., et al. (2024, December 3). Development and validation of a sensitive and fast bioanalytical LC-MS/MS assay for the quantitation of venetoclax and azacitidine in Rat Plasma: Application to pharmacokinetic study. PubMed. Retrieved from [Link]

  • Shirsath, V. A., et al. (2025, December 15). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. Retrieved from [Link]

  • Lecorgne, M., et al. (n.d.). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC. Retrieved from [Link]

  • Musharraf, M. Z., et al. (2020, June 19). Piperine Alters the Pharmacokinetics and Anticoagulation of Warfarin in Rats. Retrieved from [Link]

  • de Souza, A. S., et al. (2022, May 19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(azetidin-3-yl)piperidine-4-carboxylic acid dihydrochloride. Retrieved from [Link]

  • Patel, P., et al. (n.d.). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF TIZANIDINE IN K2EDTA HUMAN PLASMA BY USING LC-MS/MS. ResearchGate. Retrieved from [Link]

  • Lasota, J., et al. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates. Frontiers. Retrieved from [Link]

  • Singh, A. P., et al. (2023, April 3). Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes. MDPI. Retrieved from [Link]

  • Singh, A. P., et al. (2025, December 19). Pharmacokinetic and Pharmacodynamic Modeling of Antibody-Drug Conjugates. MDPI. Retrieved from [Link]

  • Murafuji, H., et al. (2006, April 15). Synthesis, biological evaluation, and pharmacokinetic study of prolyl-1-piperazinylacetic acid and prolyl-4-piperidinylacetic acid derivatives as VLA-4 antagonists. PubMed. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.